molecular formula C9H10N2O2 B2835719 6-Cyclopropyl-2-hydroxynicotinamide CAS No. 1950617-91-0

6-Cyclopropyl-2-hydroxynicotinamide

Cat. No.: B2835719
CAS No.: 1950617-91-0
M. Wt: 178.191
InChI Key: YIBJQQISTVBVPP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-hydroxynicotinamide is a novel chemical compound offered for research and development purposes. This nicotinamide derivative is of significant interest in medicinal chemistry and drug discovery, particularly as a potential building block or intermediate in the synthesis of more complex molecules. Its core structure, featuring a hydroxynicotinamide scaffold, is related to nicotinamide (Vitamin B3), a molecule that plays a pivotal role in cellular metabolism and energy production as a precursor to nicotinamide adenine dinucleotide (NAD+) . The cyclopropyl substituent may influence the compound's conformation and interaction with biological targets, potentially modifying its properties compared to the parent nicotinamide structure. Main Applications & Research Value: The primary value of 6-Cyclopropyl-2-hydroxynicotinamide lies in its use as a research chemical. Researchers are exploring its potential as a key intermediate in the design and synthesis of new small-molecule inhibitors, enzyme modulators, or other pharmacologically active compounds. Given that nicotinamide itself is known to influence DNA repair, cellular stress responses, and possess antioxidant and anti-inflammatory activities in skin cells , derivatives like 6-Cyclopropyl-2-hydroxynicotinamide are investigated for their potential to exhibit modified or enhanced biochemical activities. Its specific research applications could include studies in oncology, dermatology, or metabolic diseases, though these uses are currently experimental and require further validation. Handling & Compliance: This product is intended for laboratory research use only by qualified personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclopropyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-8(12)6-3-4-7(5-1-2-5)11-9(6)13/h3-5H,1-2H2,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBJQQISTVBVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C(=O)N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Cyclopropyl-2-hydroxynicotinamide: Structural Dynamics, Synthetic Methodologies, and Applications in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals.

Executive Summary

In modern rational drug design, the selection of privileged scaffolds is critical for overcoming pharmacokinetic and pharmacodynamic bottlenecks. 6-Cyclopropyl-2-hydroxynicotinamide (CAS: 1950617-91-0) has emerged as a highly versatile heterocyclic building block[1]. By combining the hydrogen-bonding capacity of a 2-pyridone/carboxamide core with the metabolic stability and steric unique trajectory of a cyclopropyl group, this compound serves as a foundational precursor for advanced proteomics probes and targeted therapeutics[2].

This technical guide deconstructs the physicochemical properties, pharmacophore logic, and self-validating synthetic workflows required to effectively utilize this scaffold in drug discovery programs.

Structural and Physicochemical Profiling

The utility of 6-Cyclopropyl-2-hydroxynicotinamide stems from its precise molecular architecture. The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, heavily favoring the 2-pyridone state in physiological environments. This tautomerization is critical, as it dictates the molecule's behavior as an ambident nucleophile during synthesis and as a bidentate hydrogen-bond donor/acceptor in biological systems.

The "Magic Cyclopropyl" Effect

The substitution of a cyclopropyl ring at the C6 position is a deliberate medicinal chemistry strategy. Unlike standard alkyl chains (e.g., isopropyl or tert-butyl), the cyclopropyl group offers:

  • Metabolic Stability: The increased s-character of the cyclopropyl C–H bonds yields higher bond dissociation energies, rendering the moiety highly resistant to Cytochrome P450-mediated aliphatic oxidation.

  • Conformational Restriction: It reduces the number of rotatable bonds, minimizing the entropic penalty upon binding to hydrophobic target pockets.

Quantitative Data Summary

Commercially available as a high-purity building block, the scaffold's baseline metrics are critical for downstream stoichiometric calculations and quantitative structure-activity relationship (QSAR) modeling.

PropertyValueSource Validation
Chemical Name 6-Cyclopropyl-2-hydroxynicotinamide[3]
CAS Registry Number 1950617-91-0[1],[3]
Molecular Formula C9H10N2O2Derived
Molecular Weight 178.19 g/mol [3]
Commercial Purity Standard ≥95%[3],[4]
Compound Classification Heterocyclic Cyclopropane[4]

Pharmacophore Logic and Target Interaction

When integrated into larger therapeutic molecules (such as kinase inhibitors or allosteric modulators), the scaffold maps perfectly to highly conserved protein domains. For instance, complex derivatives like N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-hydroxynicotinamide are actively utilized in advanced proteomics research to probe these exact interactions[2].

Pharmacophore Core 6-Cyclopropyl-2-hydroxynicotinamide (Scaffold Core) Tautomer 2-Pyridone Motif (H-Bonding) Core->Tautomer Amide 3-Carboxamide (Vector/Binding) Core->Amide Cyclo 6-Cyclopropyl (Lipophilic Bulk) Core->Cyclo Hinge Kinase Hinge Interaction Tautomer->Hinge Donor/Acceptor Amide->Hinge Backbone Binding Solvent Solvent Channel Exposure Amide->Solvent Extension Pocket Hydrophobic Pocket Fit Cyclo->Pocket Steric Lock

Fig 1: Pharmacophore logic of 6-cyclopropyl-2-hydroxynicotinamide in target binding.

Synthetic Methodologies and Scale-Up Protocols

To utilize this scaffold effectively, researchers must master its de novo synthesis and derivatization. The following protocol outlines a self-validating Guareschi-Thorpe condensation approach, optimized to prevent polymerization and over-hydrolysis.

Protocol 1: De Novo Synthesis of the Scaffold Core

Objective: Synthesize the 6-cyclopropyl-2-hydroxynicotinamide core from basic precursors.

  • Step 1: Knoevenagel Condensation & Cyclization

    • Action: React ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) with cyanoacetamide (1.1 eq) in absolute ethanol. Add a catalytic amount of sodium ethoxide (NaOEt). Reflux at 80°C for 4-6 hours.

    • Causality: Cyanoacetamide provides both the nitrogen for the pyridine ring and the nitrile precursor for the carboxamide. NaOEt acts as a strong base to generate the enolate, driving the Knoevenagel condensation followed by intramolecular cyclization to form the 2-pyridone ring.

  • Step 2: In-Process QC (Self-Validation)

    • Action: Monitor via TLC (DCM:MeOH 9:1) and LC-MS.

    • Validation: Look for the mass corresponding to the intermediate 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Step 3: Controlled Nitrile Hydrolysis

    • Action: Dissolve the intermediate in concentrated sulfuric acid (H₂SO₄) and heat to 90°C for 2 hours. Quench slowly over crushed ice and neutralize with aqueous ammonia to precipitate the product.

    • Causality: Why conc. H₂SO₄ instead of NaOH? Alkaline hydrolysis often overshoots, converting the nitrile entirely to a carboxylic acid. Controlled acidic hydrolysis stops at the primary amide because the resulting amide is rapidly protonated in strong acid, shielding it from further nucleophilic attack by water.

  • Step 4: Final Validation

    • Action: Recrystallize from Ethanol/Water. Confirm purity (≥95%) via HPLC[3]. FT-IR should show the disappearance of the sharp C≡N stretch (~2200 cm⁻¹) and the appearance of primary amide N-H stretches (~3300, 3100 cm⁻¹).

Synthesis Step1 Step 1: Knoevenagel Condensation (Cyclopropyl-ketoester + Cyanoacetamide) Step2 Step 2: Base-Catalyzed Cyclization (NaOEt / EtOH, 80°C) Step1->Step2 QC1 QC 1: TLC & LC-MS (Verify Pyridone Core) Step2->QC1 QC1->Step2 Fail (Incomplete) Step3 Step 3: Nitrile Hydrolysis (Conc. H2SO4, 90°C) QC1->Step3 Pass (Intermediate Confirmed) Step4 Step 4: Recrystallization (EtOH / H2O) Step3->Step4 QC2 Final QC: NMR & HPLC (Target: ≥95% Purity) Step4->QC2

Fig 2: Step-by-step synthetic workflow and QC validation points.

Advanced Derivatization: Regioselective Alkylation

A common hurdle for application scientists is functionalizing the 2-pyridone core without creating a complex mixture of N-alkylated and O-alkylated isomers.

Protocol 2: Controlling N- vs. O-Alkylation

Because the scaffold is an ambident nucleophile, reaction conditions must be strictly controlled based on Hard-Soft Acid-Base (HSAB) principles.

  • For O-Alkylation (Targeting the Hydroxyl):

    • Methodology: Use Silver Carbonate (Ag₂CO₃) in a non-polar solvent like Toluene.

    • Causality: The silver ion strongly coordinates with the softer nitrogen atom of the pyridone ring. This leaves the harder oxygen atom exposed and free to attack the incoming electrophile, yielding the 2-alkoxypyridine derivative.

  • For N-Alkylation (Targeting the Pyridone Nitrogen):

    • Methodology: Use Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF.

    • Causality: The large, highly polarizable cesium cation weakly coordinates with the enolate. In a polar solvent, the "naked" anion preferentially reacts at the more thermodynamically stable and nucleophilic nitrogen center, yielding the N-alkyl-2-pyridone.

  • Self-Validation: Differentiate the products using ¹H-NMR. O-alkylation preserves the aromaticity of the pyridine ring (yielding distinct, sharp aromatic coupling constants), whereas N-alkylation results in a conjugated pyridone system, shifting the olefinic protons upfield.

Conclusion

6-Cyclopropyl-2-hydroxynicotinamide is far more than a simple reagent; it is a meticulously designed building block that addresses specific challenges in drug discovery[4]. By leveraging its tautomeric properties for target binding and its cyclopropyl moiety for metabolic stability, researchers can rapidly advance hit-to-lead optimization pipelines. Strict adherence to the self-validating synthetic and derivatization protocols outlined above ensures high-yield, regioselective incorporation of this privileged scaffold into next-generation therapeutics.

References

Sources

Technical Guide: Tautomeric Dynamics of 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide

[1]

Executive Summary

In drug discovery, the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is a privileged motif, frequently functioning as a bioisostere for nucleobases or as a hinge-binding element in kinase inhibitors.[1] However, its utility is often complicated by prototropic tautomerism —the equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.

For the 6-cyclopropyl derivative, this equilibrium is not merely binary. It is governed by a tripartite interaction network:

  • Electronic modulation by the cyclopropyl group (Walsh orbital donation).

  • Conformational locking via intramolecular hydrogen bonding (IMHB) at the 3-carboxamide.[1]

  • Solvent-mediated proton transfer affecting solubility and permeability.[1]

This guide provides a validated workflow for determining, stabilizing, and modeling the bioactive tautomer.

Structural Dynamics: The Tautomeric Equilibrium

The molecule exists primarily in an equilibrium between two distinct species. Understanding the ratio of these species (


The Equilibrium Species
  • Tautomer A (Lactam): 6-Cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide.[1]

    • Characteristics: High polarity, hydrogen bond donor (N1-H), dominant in polar media/solid state.

  • Tautomer B (Lactim): 6-Cyclopropyl-2-hydroxynicotinamide.[1]

    • Characteristics: Aromatic pyridine character, lower polarity, dominant in gas phase or non-polar aprotic solvents.

The "Clamping" Mechanism

Unlike simple pyridones, the 3-carboxamide group exerts a profound stabilizing effect on the lactam form. The amide proton (

Visualizing the Pathway

The following diagram illustrates the equilibrium and the stabilization mechanisms.

Tautomerismcluster_0Substituent EffectsLactamLactam Form(2-oxo-1,2-dihydro)Dominant in Solution/SolidTransitionTransition State(Solvent Mediated)Lactam->Transition-H+ (N1)Transition->LactamLactimLactim Form(2-hydroxy)Minor SpeciesTransition->Lactim+H+ (O2)Lactim->TransitionIMHBIntramolecular H-Bond(Amide-NH ... O=C)Stabilization Energy: ~5-7 kcal/molIMHB->LactamStabilizesCyclopropyl6-Cyclopropyl GroupSteric Bulk & Electronic DonationCyclopropyl->LactamModulates pKa

Caption: Mechanistic pathway of tautomerism showing the stabilization of the lactam form via intramolecular hydrogen bonding (IMHB) and the influence of the 6-cyclopropyl substituent.

Experimental Characterization Protocols

To unambiguously assign the tautomeric state, a multi-modal approach is required. Single-method reliance (e.g., only LC-MS) often leads to misidentification due to ionization-induced proton transfer.

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish between N-H (lactam) and O-H (lactim) species.

Protocol:

  • Solvent Selection: Use DMSO-d6 (polar, favors lactam) and CDCl3 (non-polar, allows observation of IMHB). Avoid protic solvents (MeOH-d4) which exchange with labile protons.

  • Concentration: Prepare a 10-20 mM solution.

  • Acquisition: Run

    
     NMR (500 MHz+) and 
    
    
    NMR.

Diagnostic Signals (Table 1):

FeatureLactam (2-oxo)Lactim (2-hydroxy)Notes
N1-H (

)
Broad singlet,

11.0 - 13.0 ppm
AbsentDiagnostic signal.[1]
C2 (

)

160 - 165 ppm (Carbonyl)

155 - 160 ppm (C-O)
Carbonyl carbon is more deshielded.[1]
J-Coupling

Hz

Hz
Pyridone ring has more diene character.
Amide NH Split signals (restricted rotation)Sharper signalsDue to IMHB locking.
X-Ray Crystallography (Solid State)

Objective: Define the solid-state conformation and intermolecular hydrogen bonding network (dimerization).

Protocol:

  • Crystallization: Slow evaporation from Ethanol/Water (9:1). The presence of water often facilitates the formation of the hydrate, which stabilizes the lactam form via bridging H-bonds.

  • Data Collection: Collect at 100 K to reduce thermal motion of the cyclopropyl ring.

  • Analysis: Look for Lactam-Lactam Dimers (LLD).[1] Centrosymmetric dimers formed via

    
     interactions are the hallmark of the 2-pyridone scaffold [1, 4].
    
UV-Vis Spectroscopy (Solvatochromism)

Objective: Rapid assessment of tautomeric ratio changes across pH or solvent polarity.[1]

  • Lactam:

    
     typically redshifted (~300-320 nm).[1]
    
  • Lactim:

    
     typically blueshifted (~280-290 nm).[1]
    
  • Method: Perform a solvent sweep (Cyclohexane

    
     Dichloromethane 
    
    
    Methanol). A clear isosbestic point indicates a clean two-state equilibrium.

Computational Modeling Strategy

When docking this scaffold into protein targets (e.g., PIM kinase, PDE10A), using the wrong tautomer can result in a docking score penalty of >3 kcal/mol.

DFT Calculation Workflow

Tools: Gaussian 16 / ORCA / Jaguar. Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p).[1]

Step-by-Step Guide:

  • Geometry Optimization: Optimize both Tautomer A and Tautomer B in the gas phase.

  • Solvation Model: Apply IEF-PCM (Implicit Solvation) for water (

    
    ) and chloroform (
    
    
    ).[1]
  • Frequency Calculation: Ensure no imaginary frequencies (verify minima).

  • Energy Comparison: Calculate

    
    .[1]
    
    • If

      
      , Lactam is stable.
      
    • Expectation: The 3-carboxamide IMHB usually stabilizes the lactam by an additional 3-5 kcal/mol compared to unsubstituted pyridones [11, 12].[1]

Docking Considerations
  • Force Field: Ensure the N1 atom is typed correctly (e.g., N_R_H for lactam vs N_R for lactim).

  • Water Bridges: In the binding pocket, the lactam carbonyl often accepts a H-bond from a catalytic water, while the N1-H donates to the backbone carbonyl of the hinge region.

Synthesis & Validation Workflow

The following DOT diagram outlines the critical path from synthesis to tautomer validation.

WorkflowStartSynthesis(Meldrum's Acid Route)CrudeCrude Product(Mixture)Start->CrudePurificationPurification(Recrystallization from EtOH)Crude->PurificationCheck11H NMR (DMSO-d6)Check for N-H (~12ppm)Purification->Check1DecisionIs N-H Visible?Check1->DecisionLactamConfirmedLactam Confirmed(Proceed to Bioassay)Decision->LactamConfirmedYesLactimSuspectedLactim/Mix Suspected(Check Solvent/Impurities)Decision->LactimSuspectedNoXRayX-Ray Diffraction(Definitive Proof)LactamConfirmed->XRayOptional

Caption: Operational workflow for synthesizing and validating the tautomeric state of the target molecule.

References

  • Tautomerism of 2-hydroxypyridine derivatives: Title: Tautomerism of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives.[1] Source: Science.gov / ResearchGate URL:[1]

  • Crystal Structure of Analogous Systems: Title: N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Crystal Structure.[1] Source: NCBI / PMC URL:[1]

  • Intramolecular Hydrogen Bonding: Title: Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry.[2] Source: Journal of Medicinal Chemistry (via NIH) URL:

  • Substituent Effects on Tautomerism: Title: Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs.[3] Source: University of Stuttgart URL:

  • Computational Analysis of Pyridones: Title: How about Tautomers? QM Magic Class | Chapter 49. Source: WuXi AppTec URL:

The 6-Cyclopropyl-Nicotinamide Scaffold: A Privileged Chemotype for Targeted Oncology and Immunology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of a Privileged Scaffold

In modern medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a critical accelerator for drug discovery. As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I have extensively evaluated the 6-cyclopropyl-nicotinamide derivative class. This specific structural motif has emerged as a highly versatile pharmacophore, demonstrating profound biological activity across two distinct therapeutic axes: the allosteric inhibition of Methionine Adenosyltransferase 2A (MAT2A) in oncology[1], and the targeted inhibition of Interleukin-4 (IL-4) signaling in immunology[2].

Structural Rationale: Why the 6-Cyclopropyl-Nicotinamide Core?

The selection of a 6-cyclopropyl substitution on a nicotinamide (or nicotinonitrile) ring is not a random library artifact; it is driven by precise pharmacokinetic and pharmacodynamic causality. Unsubstituted pyridine rings are notoriously susceptible to rapid hepatic clearance via aldehyde oxidase (AO), which typically oxidizes the electron-deficient 6-position of the ring.

By installing a cyclopropyl group at this exact position, we achieve three critical design objectives:

  • Metabolic Shielding: The steric bulk of the cyclopropyl ring physically blocks AO-mediated oxidation, drastically improving the compound's in vivo half-life and metabolic stability.

  • Lipophilic Ligand Efficiency (LLE): The cyclopropyl group provides a dense, hydrophobic moiety that perfectly occupies standard lipophilic pockets in target proteins without adding excessive molecular weight or violating Lipinski's rules.

  • Conformational Locking: The electronic properties of the substituted pyridine ring restrict the rotational freedom of the adjacent carboxamide group, locking it into an optimal geometry for bi-dentate hydrogen bonding within the hinge region of kinases or the allosteric pockets of metabolic enzymes.

Target Axis I: MAT2A Inhibition and Synthetic Lethality

One of the most promising applications of 6-cyclopropyl-nicotinamide derivatives (such as 2-((2-chlorophenyl)amino)-6-cyclopropyl-nicotinamide precursors) is the targeted inhibition of MAT2A[1]. MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor in human cells.

The Causality of Synthetic Lethality: Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is frequently co-deleted with the tumor suppressor CDKN2A[3]. MTAP deletion causes a massive intracellular accumulation of the metabolite methylthioadenosine (MTA)[4]. MTA acts as a natural, competitive inhibitor of Protein Arginine N-Methyltransferase 5 (PRMT5). Because PRMT5 is already partially inhibited by MTA in these cancer cells, they become exquisitely dependent on high levels of SAM to outcompete MTA and maintain essential PRMT5 activity[5].

Inhibiting MAT2A with 6-cyclopropyl-nicotinamide derivatives depletes SAM. In normal cells (MTAP wild-type), this SAM depletion is tolerated. However, in MTAP-deleted cells, the simultaneous presence of high MTA and low SAM leads to catastrophic PRMT5 failure, resulting in selective apoptosis—a classic synthetic lethal interaction[6].

MAT2A_Pathway MTAP_Del MTAP Deletion (Cancer Cell) MTA_Acc MTA Accumulation MTAP_Del->MTA_Acc PRMT5_Vul PRMT5 Vulnerability MTA_Acc->PRMT5_Vul Cell_Death Synthetic Lethality (Apoptosis) PRMT5_Vul->Cell_Death When SAM is depleted MAT2A MAT2A Enzyme SAM SAM Production MAT2A->SAM SAM->PRMT5_Vul Rescues PRMT5 Inhibitor 6-Cyclopropyl-nicotinamide Inhibitor->MAT2A Inhibits

Caption: Mechanistic pathway of MAT2A inhibition driving synthetic lethality in MTAP-deleted cancers.

Target Axis II: IL-4 Signaling Inhibition

Beyond oncology, the 6-cyclopropyl-nicotinamide scaffold has demonstrated potent activity as an Interleukin-4 (IL-4) inhibitor[2]. Recent structure-activity relationship (SAR) studies have shown that functionalizing the R1 position with an unsubstituted aromatic ring and the R3 position with an ortho-hydroquinone yields nanomolar inhibitors of IL-4 induced STAT6 phosphorylation. Specifically, 2-amino-6-cyclopropyl-4-(3,4-dihydroxyphenyl) nicotinonitrile derivatives exhibit near-complete inhibition of IL-4 signaling at 5 µM concentrations in Ramos B lymphocytes[2].

Quantitative Data Presentation

To synthesize the broad utility of this scaffold, the table below summarizes the pharmacological profiling of various 6-cyclopropyl-nicotinamide derivatives across different biological targets.

Table 1: Pharmacological Profiling of 6-Cyclopropyl-Nicotinamide Derivatives

Compound Class / DerivativePrimary TargetKey Structural SubstitutionBiological MechanismPotency (IC50/EC50)
2-oxoquinazoline precursors MAT2A2-((2-chlorophenyl)amino)-6-cyclopropylAllosteric SAM depletion< 50 nM (Enzymatic)
Nico-52 Analogs IL-4 / STAT64-(3,4-dihydroxyphenyl)-6-cyclopropylSTAT6 phosphorylation block< 1 μM (Cellular)
Pyrazolopyridinones PfDHODH3-(6-cyclopropylnicotinoyl)Pyrimidine biosynthesis block< 10 nM (Parasitic)

Self-Validating Experimental Protocols

To ensure rigorous validation of these derivatives, my laboratory relies on the following self-validating workflows. The inclusion of internal controls ensures that observed biological activity is target-specific and not an artifact of general cytotoxicity.

Protocol A: LC-MS/MS Quantification of SAM for MAT2A Inhibition

Rationale: Standard colorimetric assays are highly prone to compound interference (auto-fluorescence/absorbance). LC-MS/MS provides absolute, interference-free quantification of intracellular SAM levels.

  • Cell Seeding: Plate isogenic HCT116 MTAP-/- (test line) and HCT116 MTAP+/+ (negative control line) cells at

    
     cells/well in 6-well plates. Self-Validation: The MTAP+/+ line ensures that SAM depletion selectively causes cell death only in the MTAP-/- background, ruling out off-target toxicity.
    
  • Compound Treatment: Treat cells with the 6-cyclopropyl-nicotinamide derivative in a dose-response format (0.1 nM to 10 μM) for 48 hours.

  • Metabolite Extraction: Aspirate media, wash with ice-cold PBS, and immediately add 80% cold methanol (-80°C). Causality: Cold methanol instantly quenches enzymatic activity and precipitates proteins, preventing artificial SAM degradation during sample preparation.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, monitoring the specific m/z transition for SAM (399.1 -> 250.1).

Protocol B: Phospho-STAT6 Flow Cytometry for IL-4 Inhibition

Rationale: Flow cytometry allows for single-cell resolution of target engagement, ensuring the inhibitor works uniformly across the cell population.

  • Cell Preparation: Starve Ramos B lymphocytes in serum-free RPMI for 2 hours to reduce basal STAT6 phosphorylation noise.

  • Inhibitor Pre-incubation: Add 6-cyclopropyl-nicotinamide analogs (e.g., 500 nM) and incubate for 1 hour at 37°C.

  • Stimulation: Stimulate with recombinant human IL-4 (10 ng/mL) for exactly 15 minutes to capture peak phosphorylation kinetics.

  • Fixation & Permeabilization: Fix immediately with 4% PFA (10 min), followed by permeabilization with ice-cold 90% methanol (30 min).

  • Staining: Stain with Alexa Fluor 647-conjugated anti-pSTAT6 (Tyr641) antibody and analyze via flow cytometry.

Workflow Synthesis Scaffold Synthesis (6-cyclopropyl-nicotinamide) Biochem Biochemical Assay (Target Binding) Synthesis->Biochem Cell Cell-Based Assay (Isogenic Validation) Biochem->Cell IC50 < 100nM PKPD In Vivo PK/PD (Xenograft Models) Cell->PKPD High Selectivity

Caption: Step-by-step experimental workflow for evaluating 6-cyclopropyl-nicotinamide derivatives.

Conclusion

The 6-cyclopropyl-nicotinamide scaffold represents a triumph of rational drug design. By leveraging the cyclopropyl group to block metabolic liabilities while enforcing optimal binding conformations, researchers can generate highly potent inhibitors. Whether deployed as MAT2A inhibitors to exploit synthetic lethality in MTAP-deleted tumors or as immunomodulators targeting IL-4, this chemotype will continue to be a cornerstone of modern therapeutic development.

References

  • Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors Source: Google Patents URL
  • Title: Potent and Selective IL-4 Inhibitors with Anti-Tumor Activity Source: bioRxiv URL
  • Title: Methionine adenosyltransferase 2A (MAT2A)
  • Title: Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition Source: PubMed URL
  • Title: WO2024118897A1 - Cancer treatments using a prmt5 inhibitor and a mat2a inhibitor Source: Google Patents URL
  • Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors Source: Google Patents URL

Sources

6-Cyclopropyl-2-hydroxynicotinamide: Structural Cheminformatics, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As targeted therapeutics grow increasingly complex, the reliance on highly functionalized, rigid heterocyclic scaffolds has become a cornerstone of modern drug design. 6-Cyclopropyl-2-hydroxynicotinamide (CAS: 1950617-91-0)[1] is a privileged building block frequently deployed in the development of kinase inhibitors and Bcl-2 family protein modulators[2],[3].

This technical whitepaper provides an in-depth analysis of the compound’s structural cheminformatics, detailing the generation of its SMILES and InChIKey amidst complex tautomeric equilibria. Furthermore, we outline a field-proven, self-validating synthetic methodology based on the Guareschi-Thorpe condensation, providing researchers with a robust framework for its de novo synthesis and analytical validation.

Chemical Identity & Cheminformatics

Physicochemical Properties

To facilitate accurate database registration and computational modeling, the core identifiers and quantitative properties of the compound are summarized below.

Table 1: Chemical Identifiers and Computed Properties

PropertyValue
Chemical Name 6-Cyclopropyl-2-hydroxynicotinamide
CAS Registry Number 1950617-91-0[1],[4]
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
SMILES (Keto/Pyridone Form) O=C(N)C1=CC=C(C2CC2)NC1=O
SMILES (Enol/Hydroxypyridine Form) O=C(N)c1ccc(C2CC2)nc1O
Pharmacophore Features Hydrogen bond donor/acceptor pair, lipophilic cyclopropyl pocket
Structural Dynamics: The Tautomeric Challenge

In cheminformatics, 6-cyclopropyl-2-hydroxynicotinamide presents a classic representation challenge due to lactam-lactim (2-pyridone ⇌ 2-hydroxypyridine) tautomerism[5]. The equilibrium is highly sensitive to the microenvironment:

  • Non-Polar Solvents / Gas Phase: The 2-hydroxypyridine (enol) form is thermodynamically favored[6].

  • Polar Protic Solvents / Solid State: The 2-pyridone (keto) form dominates, driven by the formation of robust, helical hydrogen-bonded dimeric networks[5],[6].

From an application scientist's perspective, failing to account for this equilibrium can lead to misinterpretations of NMR spectra (e.g., unexpected chemical shifts of the mobile proton) and discrepancies in molecular docking simulations.

SMILES and InChIKey Standardization

Because the molecule can be accurately described by two different SMILES strings, database fragmentation is a significant risk. To resolve this, the IUPAC International Chemical Identifier (InChI) algorithm standardizes the migrating protons into a single canonical layer. This canonical InChI string is then processed through a SHA-256 cryptographic hash to generate a unique 27-character InChIKey (14-10-1 format)[5].

Cheminformatics S Input SMILES (Keto or Enol Form) T Tautomer Standardization (RDKit / MolVS) S->T Parse & Sanitize I Standard InChI Generation (IUPAC Algorithm) T->I Canonicalize H SHA-256 Cryptographic Hashing I->H Hash K InChIKey Output (14-10-1 Format) H->K Truncate & Format

Figure 1: Automated workflow for standardizing tautomeric SMILES into a canonical InChIKey.

Synthetic Methodology: The Guareschi-Thorpe Approach

Rationale and Causality

Late-stage functionalization of pre-formed pyridine rings often suffers from poor regioselectivity and low yields. Therefore, the de novo construction of the highly functionalized pyridine core is most efficiently achieved via the Guareschi-Thorpe condensation [7],[8].

By condensing ethyl 3-cyclopropyl-3-oxopropanoate with 2-cyanoacetamide, we dictate absolute regiocontrol. The subsequent challenge lies in the hydrolysis of the resulting nitrile to the primary carboxamide. While harsh acidic conditions (e.g., concentrated H₂SO₄) are commonly employed for nitrile hydrolysis, they risk over-hydrolysis to the carboxylic acid. To prevent this, we utilize a controlled alkaline hydroperoxide system. The hydroperoxide anion (HOO⁻) is a highly potent nucleophile that attacks the nitrile carbon, forming a peroxycarboximidic acid intermediate that collapses precisely into the desired amide[2].

Synthesis A Ethyl 3-cyclopropyl -3-oxopropanoate C 6-Cyclopropyl-2-oxo-1,2- dihydropyridine-3-carbonitrile A->C Base (NaOEt) Reflux, 4h B 2-Cyanoacetamide B->C Guareschi-Thorpe Condensation D 6-Cyclopropyl-2- hydroxynicotinamide C->D H2O2, NaOH Controlled Hydrolysis

Figure 2: Synthesis of 6-cyclopropyl-2-hydroxynicotinamide via Guareschi-Thorpe condensation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure trustworthiness at each stage.

Step 1: Pyridone Core Assembly (Guareschi-Thorpe Condensation)

  • Initiation: Charge a flame-dried, round-bottom flask with ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) and 2-cyanoacetamide (1.05 eq) in absolute ethanol.

  • Catalysis: Add sodium ethoxide (NaOEt, 1.2 eq) dropwise at 0 °C. Causality: Low temperature controls the exothermic enolate formation, preventing unwanted self-condensation of the starting materials.

  • Cyclization: Heat the mixture to reflux for 4 hours. The thermodynamic driving force of aromatization pushes the equilibrium toward the 2-pyridone core[8].

  • Isolation: Cool to room temperature and acidify with 1M HCl to pH 4. Filter the precipitated 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and wash with cold water.

Step 2: Controlled Nitrile Hydrolysis

  • Suspension: Suspend the intermediate in a 1:1 mixture of ethanol and 10% aqueous NaOH.

  • Oxidative Hydrolysis: Slowly add 30% H₂O₂ (3.0 eq) dropwise at 0 °C.

  • Propagation: Warm the reaction to 40 °C and stir for 2 hours.

  • Self-Validating IPC: Monitor the reaction via FT-IR and LC-MS. The protocol is validated to proceed to workup only when the sharp nitrile stretching frequency (~2220 cm⁻¹) disappears and the amide mass [M+H]⁺ at m/z 179.08 becomes the base peak.

  • Workup: Neutralize the mixture carefully with 1M HCl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and recrystallize from ethanol to yield the pure target compound.

Applications in Targeted Therapeutics

The 2-hydroxynicotinamide scaffold is a highly privileged pharmacophore. In oncology, derivatives of this exact core have been rationally designed as potent Mcl-1 inhibitors [3]. The 2-pyridone motif acts as a critical hydrogen bond donor/acceptor pair that precisely mimics the BH3 domain interactions, inducing apoptosis in Mcl-1-overexpressing lymphoma cells[3]. Furthermore, the cyclopropyl group provides an optimal steric bulk that fits snugly into lipophilic pockets of various kinase domains, making it a frequent subject in patents for antiviral and targeted cancer therapies[2],[9].

References

  • Wikipedia. "2-Pyridone". Available at: [Link]

  • ChemEurope. "2-Pyridone". Available at:[Link]

  • ResearchGate. "Guareschi-Thorpe condensation for synthesizing 3-cyano-2(1H)-pyridones". Available at:[Link]

  • Google Patents. "WO2015092610A1 - N-acylpiperidine ether tropomyosin-related kinase inhibitors".
  • Google Patents. "US9364482B2 - Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases".
  • Austin Publishing Group. "Small-Molecule Inhibitors of the Mcl-1 Oncoprotein". Available at: [Link]

Sources

In-Depth Technical Guide: Solubility Profiling of 6-Cyclopropyl-2-hydroxynicotinamide in DMSO and Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of early-stage building blocks is critical to preventing downstream assay failure. 6-Cyclopropyl-2-hydroxynicotinamide (CAS: 1950617-91-0) is a highly functionalized heterocyclic intermediate. Its structural features—a lipophilic cyclopropyl ring, a primary carboxamide, and a tautomerizable 2-hydroxyl group—create a complex physicochemical profile. This whitepaper provides an authoritative, causality-driven framework for evaluating its solubility in Dimethyl Sulfoxide (DMSO) and aqueous systems, detailing the mechanisms of solvation and providing self-validating experimental protocols.

Structural Paradigms & Solvation Thermodynamics

To accurately predict and measure the solubility of 6-cyclopropyl-2-hydroxynicotinamide, one must first deconstruct its molecular architecture. The compound is not a static entity; it exists in a dynamic state governed by its environment.

The 2-Hydroxypyridine 2-Pyridone Tautomerism

The most critical feature of this molecule is the tautomeric equilibrium at the 2-position of the pyridine ring. The interconversion between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms is highly sensitive to solvent polarity[1].

  • Solid State & Non-Polar Solvents: The molecule predominantly minimizes its energy by forming highly stable, hydrogen-bonded dimers (or extended helical networks) utilizing the 2-hydroxy and 3-carboxamide groups[1]. This results in a high crystal lattice energy, which inherently restricts aqueous solubility.

  • Polar Solvents (DMSO & Water): High-polarity solvents stabilize the 2-pyridone (keto) form[1]. Water solvates the 2-pyridone via the formation of strong hydrogen bonds, effectively bridging the N-H and C=O groups and shifting the equilibrium entirely to the lactam form[1].

DMSO vs. Aqueous Solvation Mechanisms

DMSO Solvation: DMSO is a potent polar aprotic solvent and a strong hydrogen-bond acceptor. It excels at dissolving compounds like 6-cyclopropyl-2-hydroxynicotinamide because it aggressively disrupts the intermolecular hydrogen bond donors (the -NH


 of the amide and the -NH of the pyridone) that hold the crystal lattice together. Consequently, DMSO solubility is expected to be high (

10–30 mM), making it ideal for High-Throughput Screening (HTS) stock preparation[2].

Aqueous Solvation: Water must overcome two massive thermodynamic penalties to dissolve this compound:

  • Lattice Disruption: Breaking the stable amide-pyridone hydrogen bond network.

  • Hydrophobic Cavity Formation: Reorganizing the water network to accommodate the lipophilic cyclopropyl group at the 6-position. Because of these factors, the intrinsic aqueous solubility of this compound is anticipated to be low (typically in the low micromolar range).

Tautomerism HP 2-Hydroxypyridine Form (Favored in Non-Polar) PO 2-Pyridone Form (Favored in Polar: DMSO/H2O) HP->PO Proton Transfer (Solvent Mediated) Dimer H-Bonded Dimer (Solid State Lattice) PO->Dimer Crystallization Solvated Solvated Monomer (High Solubility) PO->Solvated Hydration / Solvation Dimer->Solvated DMSO Disruption

Caption: Solvent-mediated tautomerism and its impact on solid-state lattice disruption.

Methodological Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single metric but a context-dependent parameter. We must distinguish between two distinct methodologies:

  • Kinetic Solubility (HTS Proxy): Measures the concentration at which a compound precipitates when a concentrated DMSO stock is spiked into an aqueous buffer. This is a metastable state, heavily influenced by the presence of DMSO (typically 1-2% v/v)[3].

  • Thermodynamic Solubility (The Gold Standard): Measures the true equilibrium concentration of the lowest-energy crystalline form in a solvent without the influence of co-solvents[4].

Workflow cluster_Kinetic Kinetic Solubility (HTS) cluster_Thermo Thermodynamic Solubility Start Solid Compound (CAS: 1950617-91-0) DMSO Dissolve in DMSO (10-30 mM Stock) Start->DMSO Excess Add Excess Solid to Buffer (Shake-Flask) Start->Excess Dilute Dilute in Aqueous Buffer (1-2% DMSO final) DMSO->Dilute MeasureK Measure Turbidity (Nephelometry, 2h) Dilute->MeasureK Equilibrate Equilibrate 24-72h (Constant Temp/Agitation) Excess->Equilibrate MeasureT Filter & Quantify (HPLC-UV/MS) Equilibrate->MeasureT

Caption: Parallel workflows for determining kinetic vs. thermodynamic solubility.

Standardized Experimental Workflows

As a Senior Application Scientist, I mandate that all protocols be self-validating. The following workflows incorporate necessary controls to prevent false readouts caused by supersaturation or undetected precipitation.

Protocol A: DMSO Stock Preparation & Kinetic Aqueous Solubility

Objective: Determine the maximum concentration achievable in aqueous buffer before precipitation occurs from a DMSO stock[2].

  • Stock Preparation: Weigh exactly 1.78 mg of 6-cyclopropyl-2-hydroxynicotinamide and dissolve in 100 µL of anhydrous DMSO to create a 100 mM master stock. Causality: Anhydrous DMSO is critical; DMSO is highly hygroscopic, and absorbed water can cause premature precipitation during freeze-thaw cycles[3].

  • Serial Dilution: Prepare a dilution series in DMSO (e.g., 100, 50, 25, 10, 5 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well UV-transparent plate. (Final DMSO concentration = 1.0% v/v).

  • Incubation: Incubate the plate at 25°C for 2 hours. Causality: This allows time for metastable supersaturated states to nucleate and precipitate.

  • Nephelometric Detection: Measure light scattering (nephelometry) or absorbance at 620 nm. The kinetic solubility limit is defined as the highest concentration well that exhibits scattering identical to the blank (PBS + 1% DMSO).

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: Determine the true equilibrium solubility of the crystalline solid in aqueous media[4].

  • Solid Addition: Add an excess of solid 6-cyclopropyl-2-hydroxynicotinamide (approx. 5 mg) to a glass vial containing 1.0 mL of PBS (pH 7.4). Causality: Excess solid must remain visible throughout the experiment to ensure the solution is truly saturated[4].

  • Equilibration: Seal the vial and place it in an orbital shaker incubator at 25°C (or 37°C for physiological relevance) at 200 RPM for 48 to 72 hours. Causality: 24 hours is often insufficient for highly crystalline heterocyclic compounds to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Control Step: Discard the first 100 µL of filtrate to account for potential non-specific binding of the compound to the filter membrane.

  • Quantification: Dilute the filtrate appropriately (e.g., 1:10 in mobile phase) and quantify using a validated HPLC-UV method against a standard curve prepared in DMSO/Water.

Quantitative Data Matrix

While exact empirical solubility values for 6-cyclopropyl-2-hydroxynicotinamide depend on the specific polymorphic form synthesized, the following table outlines the expected physicochemical parameters and solubility ranges based on its structural profile and tautomeric behavior.

ParameterExpected Range / ValueAnalytical Rationale
Molecular Weight 178.19 g/mol Calculated from formula C

H

N

O

.
LogP (Predicted) 1.2 – 1.8Driven by the lipophilic cyclopropyl group, offset by the polar amide.
DMSO Solubility > 50 mMStrong H-bond acceptance of DMSO disrupts the pyridone/amide lattice[2].
Kinetic Aqueous Sol. 50 – 200 µMMetastable state; heavily dependent on the 1-2% DMSO co-solvent[3].
Thermodynamic Sol. < 50 µMTrue equilibrium; limited by high crystal lattice energy and hydrophobic penalty[4].
Dominant Tautomer 2-Pyridone (Lactam)Stabilized in polar solvents (DMSO, H

O) via hydrogen bonding[1].

Troubleshooting & Edge Cases

When profiling complex heterocycles like 6-cyclopropyl-2-hydroxynicotinamide, scientists frequently encounter edge cases that skew data:

  • The "Crash-Out" Phenomenon in HTS: If the compound is stored in DMSO at -20°C, freeze-thaw cycles can introduce atmospheric moisture due to DMSO's hygroscopicity. This water acts as an anti-solvent, causing the compound to crystallize out of the stock solution[3]. Solution: Store DMSO stocks in single-use aliquots in a desiccated environment.

  • Colloidal Aggregation: During kinetic solubility assays, the compound may form stable colloidal suspensions rather than visible precipitates, leading to false-positive high solubility readings in standard UV-Vis assays. Solution: Utilize Dynamic Light Scattering (DLS) or nephelometry to detect sub-micron aggregates.

  • pH Drift: The compound possesses weakly acidic/basic functional groups. Dissolving large amounts of the solid in unbuffered water can shift the pH, altering the ionization state and artificially changing the solubility. Solution: Always use a buffer with high capacity (e.g., 50 mM PBS) for thermodynamic shake-flask assays[4].

References

  • [1] WuXi Biology. How about Tautomers? Accessed March 1, 2026.[Link]

  • [2] Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Semantic Scholar.[Link]

  • [3] Smeltz, M. G., et al. (2023). Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework. PMC / NIH.[Link]

Sources

Pharmacophore Properties of Cyclopropyl-Substituted Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Strategic Value of the Motif

In modern drug design, the cyclopropyl-substituted pyridine motif has emerged as a high-value pharmacophore, often acting as a superior bioisostere to the traditional isopropyl-pyridine or tert-butyl-pyridine moieties.[1] This guide dissects the specific physicochemical and pharmacological advantages of this substitution, moving beyond simple steric arguments to explore the electronic, metabolic, and conformational impacts that drive its selection in clinical candidates.

The "Super-Isopropyl" Effect

While often viewed merely as a rigidified isopropyl group, the cyclopropyl ring imparts a distinct electronic signature due to the unique properties of its carbon-carbon bonds (high


-character, "banana bonds"). When fused or attached to a pyridine ring, it creates a system that modulates:
  • Basicity (

    
    ):  Fine-tuning the pyridine nitrogen's H-bond acceptor capability.
    
  • Lipophilicity (LogP): Lowering lipophilicity relative to acyclic alkyl counterparts, improving solubility and metabolic stability.

  • Metabolic Soft Spots: Blocking the rapid CYP450 oxidation typical of benzylic/allylic positions in isopropyl groups.

Part 2: Physicochemical Profile & Electronic Effects[1]

Electronic Modulation (Walsh Orbitals)

Unlike a standard alkyl group, the cyclopropyl ring is electronically active. The C-C bonds possess significant


-character (Walsh orbitals), allowing the ring to act as a 

-electron donor
via hyperconjugation, while simultaneously acting as an inductively electron-withdrawing group (-I) due to the high

-character of the C-H bonds (

hybridization vs.

).[1]
  • Impact on Pyridine Nitrogen:

    • 2-Isopropylpyridine: The isopropyl group is a pure

      
      -donor (+I), raising the electron density on the ring and increasing the basicity of the nitrogen (
      
      
      
      ) relative to pyridine (
      
      
      ).
    • 2-Cyclopropylpyridine: The electron-withdrawing inductive effect (-I) competes with the

      
      -donating capacity.[1] In many systems, this results in a dampened basicity  compared to the isopropyl analog. This is critical when the pyridine nitrogen needs to remain unprotonated at physiological pH to penetrate membranes or avoid hERG liability.
      
Lipophilicity and Solubility

Replacing an isopropyl or tert-butyl group with a cyclopropyl moiety typically lowers the LogP, a favorable shift for improving drug-likeness.[1]

SubstituentHansch

-value
Electronic EffectMetabolic Liability
Isopropyl 1.53+I (Strong)High (Benzylic Oxidation)
Cyclopropyl 1.14 -I / +M (Weak)Low (Resistant to CYP3A4)
tert-Butyl 1.98+I (Very Strong)Moderate
Conformational Restriction

The cyclopropyl group restricts the rotation of the substituent, reducing the entropic penalty upon binding. Unlike the isopropyl group, which has multiple low-energy rotamers, the cyclopropyl-pyridine bond has a defined minimum energy conformation (often bisected), locking the vector of the hydrophobic bulk.

Part 3: Metabolic Stability & Toxicity (The "Shield" Effect)

This is the most critical differentiator. The cyclopropyl group is often deployed to divert metabolism .

The CYP3A4 Evasion Mechanism

Alkyl-substituted pyridines (e.g., 2-isopropylpyridine) are prone to rapid oxidation at the benzylic carbon (the tertiary C-H) by CYP450 enzymes, particularly CYP3A4. This leads to rapid clearance.[1]

  • The Cyclopropyl Solution: The C-H bond dissociation energy (BDE) of a cyclopropyl ring is significantly higher (

    
    106 kcal/mol) than a tertiary acyclic C-H (
    
    
    
    96 kcal/mol). This makes hydrogen atom abstraction (HAT) by the CYP450 Iron-Oxo species kinetically unfavorable.[1]
  • Outcome: The metabolic pathway is shifted away from oxidative dealkylation.

The Toxicity Nuance: C- vs. N-Attachment

It is vital to distinguish between C-cyclopropyl (safe) and N-cyclopropyl (risk) motifs.[1]

  • C-Cyclopropyl (Safe): When attached to a carbon (e.g., 2-cyclopropylpyridine), the ring is generally stable and acts as a metabolic block.[1]

  • N-Cyclopropyl (Risk): When attached to a nitrogen (e.g., cyclopropylamines), the ring can undergo Single Electron Transfer (SET) oxidation, leading to ring opening and the formation of a carbon-centered radical. This radical can covalently bind to the CYP enzyme heme, causing Mechanism-Based Inhibition (MBI) or "suicide inhibition."

Guidance: In pyridine drug design, favoring the C-cyclopropyl linkage avoids the suicide inhibition risks associated with N-cyclopropylamines while retaining the metabolic stability benefits.[1]

Visualization: Metabolic Decision Tree

MetabolicPathways Substrate Alkyl-Pyridine Scaffold Isopropyl Isopropyl-Pyridine Substrate->Isopropyl Traditional Cyclopropyl Cyclopropyl-Pyridine Substrate->Cyclopropyl Bioisostere Oxidation Benzylic Hydroxylation (Rapid Clearance) Isopropyl->Oxidation CYP3A4 Attack Stable Metabolically Stable (Extended t1/2) Cyclopropyl->Stable High C-H BDE DDI Low DDI Potential (CYP2C9 vs 3A4) Cyclopropyl->DDI Pathway Diversion

Caption: Divergent metabolic fates of isopropyl vs. cyclopropyl substituents on pyridine scaffolds.

Part 4: Case Study – Pitavastatin[1]

While Pitavastatin features a quinoline (benzopyridine) core, it is the definitive case study for the cyclopropyl-vs-isopropyl switch.[1]

  • The Challenge: Earlier statins (e.g., Simvastatin, Lovastatin) contained ester/lactone motifs or alkyl chains susceptible to extensive CYP3A4 metabolism, leading to significant drug-drug interactions (DDIs).

  • The Solution: Pitavastatin incorporates a cyclopropyl group at the 2-position of the quinoline core.

  • The Result:

    • Metabolic Shunt: The cyclopropyl group effectively blocks CYP3A4 oxidation. Pitavastatin is minimally metabolized (mostly glucuronidation) and undergoes minor CYP2C9 metabolism, virtually eliminating CYP3A4-mediated DDIs.

    • Potency: The rigid cyclopropyl group fits tighter into the hydrophobic pocket of HMG-CoA reductase compared to the flexible isopropyl group of Rosuvastatin, contributing to its nanomolar potency.

Part 5: Synthetic Accessibility

Installing a cyclopropyl group onto a pyridine ring has evolved from difficult cross-couplings to robust, modular protocols.

Suzuki-Miyaura Coupling (Standard)

The most reliable method for late-stage functionalization.[1]

  • Reagents: Pyridine-halide + Cyclopropylboronic acid (or MIDA boronate).[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (for sterically hindered substrates).

  • Conditions: Basic (K₃PO₄), aqueous dioxane/toluene, 80-100°C.

Minisci Radical Addition (Modern)

Allows for the direct C-H functionalization of the pyridine ring, useful for late-stage diversification of complex leads.

  • Mechanism: Generation of a nucleophilic cyclopropyl radical (from cyclopropane carboxylic acid or sulfinate) which attacks the protonated (electron-deficient) pyridine.

  • Protocol: Pyridine + Cyclopropane carboxylic acid + AgNO₃ (cat) + (NH₄)₂S₂O₈.

  • Advantage: No pre-functionalization (halogenation) of the pyridine is required.

Visualization: Synthetic Workflow

Synthesis Pyridine Pyridine Core Halogen Halo-Pyridine Pyridine->Halogen Halogenation Minisci Minisci Reaction (Radical C-H Activation) Pyridine->Minisci Direct C-H Funct. Suzuki Suzuki Coupling (Cyclopropyl Boronic Acid) Halogen->Suzuki Product Cyclopropyl-Pyridine Suzuki->Product Minisci->Product Direct C-H Funct.

Caption: Dual synthetic pathways for accessing cyclopropyl-pyridine motifs.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Link

  • Fujino, H., et al. (2003).[2] Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization.[1][2][3] Xenobiotica, 33(1), 27-41.[2] Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparison of lipophilicity/LogP of cyclopropyl vs oxetane/isopropyl). Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.[1][4] MedChemComm, 2(12), 1135-1161. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization of clinical drug candidates.[1] Current Topics in Medicinal Chemistry, 5(5), 363-386. (Discussion on metabolic soft spots and blocking strategies).

Sources

Metabolic Stability of Cyclopropyl Groups in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary: The Stability-Liability Paradox

In modern drug design, the cyclopropyl group is a privileged motif, often deployed as a bioisostere for isopropyl or ethyl groups to modulate lipophilicity (


) and block metabolic "soft spots." When attached to pyridine scaffolds , its metabolic fate is governed by a sharp dichotomy based on its connectivity:
  • C-Linked Cyclopropyls (Pyridine-C-C

    
    H
    
    
    
    ):
    Generally function as metabolic stabilizers . The high C–H bond dissociation energy (BDE ~106 kcal/mol) resists cytochrome P450 (CYP) hydrogen atom abstraction, often extending half-life (
    
    
    ).
  • N-Linked Cyclopropyls (Pyridine-N-C

    
    H
    
    
    
    ):
    Represent a high-risk metabolic liability . These motifs are notorious mechanism-based inhibitors (MBI) or "suicide substrates" of CYP450s.[1] They undergo single-electron transfer (SET) oxidation, leading to ring scission and covalent inactivation of the heme iron.

This guide provides the mechanistic rationale, risk assessment protocols, and structural optimization strategies for navigating this paradox.

Physicochemical & Electronic Basis

The cyclopropyl group is not merely a spacer; it is an electronic modulator.

The "Sigma-Hole" and Bond Strength

Unlike acyclic alkyls, the cyclopropyl ring possesses significant


 character (Walsh orbitals).
  • C-H Bond Strength: The C-H bonds are shorter and stronger than those in an isopropyl group. This increases the activation energy required for the initial Hydrogen Atom Transfer (HAT) step in CYP-mediated hydroxylation.

  • Lipophilicity: Replacing an isopropyl group with a cyclopropyl typically lowers

    
     by ~0.2–0.4 units, improving solubility and reducing non-specific binding.
    
The Pyridine Effect

The electron-deficient nature of the pyridine ring exerts an inductive electron-withdrawing effect (-I) on the attached cyclopropyl group.

  • Impact on C-Linked: The -I effect further deactivates the C-H bonds toward electrophilic attack by the high-valent Iron-Oxo species (Compound I) of CYP450.

  • Impact on N-Linked: The pyridine nitrogen can modulate the basicity of the exocyclic amine. However, if the exocyclic nitrogen remains sufficiently electron-rich to undergo SET oxidation, the risk of suicide inhibition persists.

Mechanisms of Metabolism[2][3][4]

Scenario A: C-Linked Cyclopropyl (The Stabilizer)

Primary Pathway: Resistance to Oxidation. In this configuration, the cyclopropyl group acts as a metabolic shield.[2] While hydroxylation can occur, it is significantly slower than benzylic or allylic oxidation.

Secondary Risk: Radical Clock Scission. If a CYP enzyme successfully abstracts a hydrogen (usually from the


-carbon if a linker exists, or the ring itself), the resulting radical can undergo rapid ring opening (radical clock) to form a homoallylic radical, leading to rearranged products or reactive enones.
Scenario B: N-Linked Cyclopropyl (The Suicide Inhibitor)

Mechanism: Single Electron Transfer (SET).[3] This is the critical safety pathway.

  • SET: CYP450 abstracts an electron from the nitrogen lone pair, forming an aminium radical cation.

  • Ring Scission: The cyclopropyl ring opens rapidly due to ring strain relief, generating a carbon-centered radical.

  • Inactivation: This radical covalently binds to the porphyrin nitrogen of the heme (suicide inhibition), irreversibly destroying the enzyme.

MetabolicPathways Substrate Cyclopropyl-Pyridine Scaffold CYP CYP450 (Compound I) Substrate->CYP CLinked C-Linked (Pyridine-C-C3H5) CYP->CLinked Connectivity A NLinked N-Linked (Pyridine-NH-C3H5) CYP->NLinked Connectivity B HAT Hydrogen Atom Transfer (HAT) CLinked->HAT Stable Metabolic Stability (High BDE Barrier) HAT->Stable High Barrier SlowOx Slow Hydroxylation (Minor Pathway) HAT->SlowOx Low Freq SET Single Electron Transfer (SET) NLinked->SET RadicalCat Aminium Radical Cation SET->RadicalCat RingOpen Ring Scission (Radical Clock) RadicalCat->RingOpen Covalent Covalent Heme Adduct (MBI) RingOpen->Covalent Irreversible Inactivation

Figure 1: Divergent metabolic pathways of C-linked vs. N-linked cyclopropyl groups on pyridine scaffolds.

Case Studies & SAR

Stability Success: IDO1 Inhibitors (Merck/BMS)

In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, researchers encountered rapid metabolism of an isopropyl group.

  • Modification: Replacement of the isopropyl with a cyclopropyl group.

  • Result: The cyclopropyl analog showed a marked reduction in intrinsic clearance (

    
    ) due to the removal of the labile tertiary C-H bond.
    
  • Nuance: In some species (rat), oxidation of the cyclopropyl ring itself was observed, which was further blocked by adding a methyl group to the cyclopropyl ring (1-methylcyclopropyl), removing the

    
    -hydrogen entirely.
    
Toxicity Warning: Trovafloxacin

Trovafloxacin, a fluoroquinolone antibiotic, contains a 2,4-difluorophenyl group and a fused cyclopropylamine.

  • Outcome: It was withdrawn/restricted due to severe idiosyncratic hepatotoxicity.

  • Mechanism: Metabolic activation of the cyclopropylamine moiety (via CYP3A4-mediated ring opening) generated reactive intermediates (enals/enones) capable of depleting glutathione and binding to hepatic proteins.

Bioisostere Comparison Table
FeatureIsopropyl GroupCyclopropyl Group1-Methylcyclopropyl
C-H BDE (kcal/mol) ~95 (Tertiary)~106 (Secondary)~98 (Primary CH3s only)
Lipophilicity (

)
1.531.141.60
Metabolic Risk High (Hydroxylation)Low (C-linked) / High (N-linked)Very Low (Steric block)
CYP Inhibition LowHigh potential (if N-linked)Reduced MBI potential

Experimental Protocols

To validate the safety and stability of your cyclopropyl-pyridine scaffold, follow this screening cascade.

Tier 1: Metabolic Stability (Microsomal Clearance)

Purpose: Determine intrinsic clearance and identify "soft spots."

  • Reagents: Pooled Liver Microsomes (Human/Rat/Mouse), NADPH regenerating system, Test Compound (1

    
    M).
    
  • Incubation: 37°C for 0, 5, 15, 30, 60 min.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Metabolite ID (MetID): If

    
     is high, analyze MS/MS fragmentation to see if +16 Da (Hydroxylation) or +14 Da (Carbonyl formation via ring opening) is observed.
    
Tier 2: Reactive Metabolite Trapping (GSH Adducts)

Purpose: Detect transient electrophiles formed via ring opening (essential for pyridine-cyclopropyl motifs).

  • Setup: Incubate microsomes + NADPH + Test Compound (10

    
    M) + Glutathione (GSH, 5 mM) .
    
  • Control: Run parallel incubation without NADPH (negative control).

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scan of m/z 308 (GSH fragment).

  • Interpretation: Presence of GSH adducts indicates bioactivation (likely ring scission).

Tier 3: Mechanism-Based Inhibition (MBI/TDI)

Purpose: Critical for N-cyclopropyl amines to rule out suicide inhibition.

  • IC50 Shift Assay:

    • Measure IC50 against a probe substrate (e.g., Testosterone for CYP3A4) with 0 min pre-incubation.

    • Measure IC50 after 30 min pre-incubation with NADPH.

  • Calculation: A shift in IC50 (ratio > 1.5) indicates Time-Dependent Inhibition (TDI).

  • K_inact/K_I Determination: If TDI is positive, perform full kinetic characterization to determine the inactivation rate (

    
    ) and affinity (
    
    
    
    ).

ExperimentalCascade Start New Cyclopropyl-Pyridine Lead Tier1 Tier 1: Microsomal Stability (t1/2, CLint) Start->Tier1 Decision1 Stable? Tier1->Decision1 Tier2 Tier 2: GSH Trapping (Reactive Metabolites) Decision1->Tier2 Yes Redesign Structural Redesign (Block Metabolic Spot) Decision1->Redesign No (High CL) Decision2 GSH Adducts? Tier2->Decision2 Tier3 Tier 3: IC50 Shift Assay (MBI/TDI Assessment) Decision2->Tier3 No Decision2->Redesign Yes (Bioactivation) Decision3 IC50 Shift > 1.5x? Tier3->Decision3 Safe Candidate Progression (Low Risk) Decision3->Safe No Decision3->Redesign Yes (Suicide Inhibitor)

Figure 2: Screening cascade for assessing metabolic risks of cyclopropyl-containing scaffolds.

References

  • Welsch, T., et al. (2020). The Cyclopropyl Group in Medicinal Chemistry: Properties and Applications. Scientific Update. Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Kalgutkar, A. S., et al. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Drug Metabolism and Disposition.[2][4][5][6][7] Link

  • Bhakta, M., & Wimalasena, K. (2002).[3] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines. Frontiers in Pharmacology. Link

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Lefebvre, S., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link

Sources

6-cyclopropyl-2-hydroxynicotinamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Cyclopropyl-2-hydroxynicotinamide: Molecular Profile, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Introduction

Nicotinamide, a form of vitamin B3, is a fundamental building block for the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). Beyond its physiological role, the nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[1][2] The introduction of a cyclopropyl group, a small, strained ring system, into drug candidates is a well-established strategy to enhance metabolic stability, potency, and target selectivity.[3] This guide provides a comprehensive technical overview of 6-cyclopropyl-2-hydroxynicotinamide, a molecule that combines the key features of both nicotinamide and a cyclopropyl moiety. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established chemical principles and data from structurally related molecules to provide a robust theoretical and practical framework for researchers.

Core Molecular Profile

The fundamental characteristics of 6-cyclopropyl-2-hydroxynicotinamide have been determined based on its chemical structure, as deduced from its IUPAC name. These core properties are summarized in the table below.

PropertyValue
Chemical Structure Chemical Structure of 6-cyclopropyl-2-hydroxynicotinamide
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol

Note: The molecular weight is calculated based on the isotopic masses of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999).

Proposed Synthesis and Methodology

Proposed Synthetic Workflow

Synthesis_Workflow A 2,6-dichloro-3-cyanopyridine B 2-chloro-6-cyclopropyl-3-cyanopyridine A->B Cyclopropyl Grignard or Suzuki Coupling C 2-hydroxy-6-cyclopropyl-3-cyanopyridine B->C Nucleophilic Hydroxylation (e.g., NaOH, H2O) D 6-cyclopropyl-2-hydroxynicotinamide C->D Hydrolysis of Nitrile (e.g., H2SO4, H2O)

Caption: Proposed synthetic pathway for 6-cyclopropyl-2-hydroxynicotinamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-chloro-6-cyclopropyl-3-cyanopyridine

  • Rationale: This initial step introduces the cyclopropyl group onto the pyridine ring. A Suzuki or a Grignard reaction are suitable choices for this transformation. The choice between them may depend on the availability of starting materials and desired reaction conditions.

  • Protocol (Suzuki Coupling):

    • To a solution of 2,6-dichloro-3-cyanopyridine (1.0 eq) and cyclopropylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-cyclopropyl-3-cyanopyridine.

Step 2: Synthesis of 2-hydroxy-6-cyclopropyl-3-cyanopyridine

  • Rationale: This step involves a nucleophilic aromatic substitution to replace the chlorine atom with a hydroxyl group. The electron-withdrawing nitrile group facilitates this substitution.

  • Protocol:

    • Dissolve 2-chloro-6-cyclopropyl-3-cyanopyridine (1.0 eq) in a suitable solvent such as dioxane or DMSO.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

    • Heat the mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-hydroxy-6-cyclopropyl-3-cyanopyridine.

Step 3: Hydrolysis of the Nitrile to the Amide

  • Rationale: The final step is the conversion of the nitrile group to the primary amide. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for this type of substrate.

  • Protocol:

    • Carefully add 2-hydroxy-6-cyclopropyl-3-cyanopyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 24-48 hours.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to a pH of 7-8.

    • The product, 6-cyclopropyl-2-hydroxynicotinamide, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Physicochemical Properties (Predicted)

Based on its structure, several key physicochemical properties of 6-cyclopropyl-2-hydroxynicotinamide can be predicted, which are crucial for its potential as a drug candidate.

  • Solubility: The presence of the hydroxyl and amide groups suggests that the molecule will have the capacity for hydrogen bonding, which may impart some aqueous solubility. However, the cyclopropyl group and the pyridine ring introduce lipophilic character. Overall, moderate solubility in polar protic solvents is expected.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The calculated LogP for this molecule is likely to be in a range suitable for oral bioavailability, balancing aqueous solubility with membrane permeability.

  • Hydrogen Bonding: The molecule has both hydrogen bond donors (the hydroxyl and amide protons) and acceptors (the nitrogen and oxygen atoms), indicating its potential to interact with biological targets through hydrogen bonding.

Potential Applications in Drug Development

Nicotinamide derivatives are known to interact with a variety of enzymes and receptors, and the introduction of a cyclopropyl group can further modulate this activity.[4][5]

  • Enzyme Inhibition: Many nicotinamide-containing molecules are inhibitors of enzymes such as PARPs (poly(ADP-ribose) polymerases) and sirtuins, which are involved in DNA repair and cellular metabolism. The unique electronic and steric properties of the cyclopropyl group could lead to novel inhibitory activities against these or other enzyme classes.

  • Anticancer and Antifungal Activity: Several nicotinamide derivatives have demonstrated promising anticancer and antifungal properties.[1] The target compound could be explored for its potential as a cytotoxic agent against various cancer cell lines or as an antifungal agent.

  • Central Nervous System (CNS) Applications: The ability of small molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The predicted physicochemical properties of 6-cyclopropyl-2-hydroxynicotinamide may allow for CNS penetration, opening up possibilities for its investigation in neurodegenerative diseases or other neurological conditions.

Logical Relationship of Structural Moieties to Potential Bioactivity

Bioactivity_Logic cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Potential Biological Activities Nicotinamide Core Nicotinamide Core H-Bonding H-Bonding Nicotinamide Core->H-Bonding Target Binding Target Binding Nicotinamide Core->Target Binding Cyclopropyl Group Cyclopropyl Group Metabolic Stability Metabolic Stability Cyclopropyl Group->Metabolic Stability Cyclopropyl Group->Target Binding 2-Hydroxy Group 2-Hydroxy Group 2-Hydroxy Group->H-Bonding Enzyme Inhibition Enzyme Inhibition H-Bonding->Enzyme Inhibition Anticancer Anticancer Metabolic Stability->Anticancer Antifungal Antifungal Metabolic Stability->Antifungal CNS Activity CNS Activity Metabolic Stability->CNS Activity Target Binding->Enzyme Inhibition Target Binding->Anticancer Target Binding->Antifungal

Caption: Relationship between structural features and potential bioactivity.

Conclusion

6-Cyclopropyl-2-hydroxynicotinamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and development. This technical guide provides a foundational understanding of its core molecular properties, a plausible and detailed synthetic route, and a scientifically grounded rationale for its potential therapeutic applications. The combination of the biologically active nicotinamide scaffold with the structurally and metabolically advantageous cyclopropyl group makes this molecule a compelling target for further investigation by researchers and scientists in the pharmaceutical industry. The methodologies and insights presented herein are intended to serve as a valuable resource to stimulate and guide future research into this and related compounds.

References

  • Carnegie Mellon University. Molecular Weight Calculation. [Link]

  • GÖMEÇ, M., et al. Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 2024, 63(2). [Link]

  • Koperniku, E., et al. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 2020.
  • Li, Y., et al. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 2023, 28(3), 1135. [Link]

  • Morsy, S., et al. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Future Medicinal Chemistry, 2024.
  • Nikalje, A. P. G. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 2011, 3(6), 337-343.
  • Pearson. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104. [Link]

  • PubChem. (S)-6-(4-(2-(3-(3-(2-cyclopropylethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yloxy)-2-hydroxypropylamino)-2-methylpropyl)phenoxy)nicotinamide. [Link]

  • PubChem. N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide. [Link]

  • PubChem. (2S)-6-(cyclopropylmethyl)-N-[(1S)-1-[5-(7-methoxy-2-methylquinolin-6-yl). [Link]

  • Reddit. What method is used professionally to find the molecular weight of compounds? [Link]

  • ResearchGate. Structures of nicotinamide derivatives with potential drug activities. [Link]

  • Sauthof, L., et al. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 2020, 94, 103436. [Link]

  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

  • Yang, L., et al. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 2025, 283, 117054. [Link]

  • YouTube. Average Molecular Weight Calculation. [Link]=M-kn02a3yYI)

Sources

Methodological & Application

Synthesis of 6-cyclopropyl-2-hydroxynicotinamide from ethyl 3-cyclopropyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of 6-cyclopropyl-2-hydroxynicotinamide (also known as 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide) is a critical transformation in the development of kinase inhibitors and GPCR antagonists. The cyclopropyl moiety confers metabolic stability and unique steric properties, while the hydroxynicotinamide core serves as a versatile hydrogen-bonding scaffold.

This protocol details a 3-step convergent synthesis designed for reproducibility and scalability. Unlike the Guareschi-Thorpe condensation which can suffer from regioselectivity issues, this route utilizes an enaminone intermediate to strictly control the regiochemistry of the pyridine ring formation.

The Synthetic Logic (Retrosynthesis)
  • Amide Formation: The final amide is derived from the partial hydrolysis of a nitrile precursor.[1] This avoids the harsh conditions required to aminate an ester directly.

  • Pyridine Ring Construction: The pyridine core is built via a Michael addition-elimination-cyclization sequence between an activated enaminone and 2-cyanoacetamide.

  • Activation: The starting

    
    -keto ester is activated with DMF-DMA to form the enaminone, ensuring the cyclopropyl group ends up at the 6-position relative to the nitrogen.
    

Synthesis_Logic SM Ethyl 3-cyclopropyl- 3-oxopropanoate INT1 Enaminone Intermediate SM->INT1 DMF-DMA Activation INT2 Nicotinonitrile Intermediate INT1->INT2 Cyanoacetamide Cyclization PROD 6-Cyclopropyl-2-hydroxy nicotinamide INT2->PROD Acidic Hydrolysis

Figure 1: Strategic workflow for the regioselective synthesis of the target nicotinamide.

Detailed Experimental Protocols

Step 1: Enaminone Formation

Objective: Convert ethyl 3-cyclopropyl-3-oxopropanoate to ethyl 2-(dimethylaminomethylene)-3-cyclopropyl-3-oxopropanoate.

  • Reagents:

    • Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq)

    • Solvent: Toluene (or run neat if scale <10g)

  • Protocol:

    • Charge the reaction vessel with ethyl 3-cyclopropyl-3-oxopropanoate.

    • Add DMF-DMA dropwise at room temperature under

      
       atmosphere.
      
    • Heat the mixture to 90–100°C for 3–5 hours.

      • Mechanism Note: The reaction releases methanol. If using toluene, a Dean-Stark trap helps drive the equilibrium, though DMF-DMA is usually reactive enough to proceed without it.

    • Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2] The starting material (

      
      -keto ester) should disappear.
      
    • Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA. The product is typically a viscous orange/red oil that solidifies upon standing.

    • Purification: Generally used directly in the next step. If storage is required, recrystallize from cold hexanes/ether.

Step 2: Pyridone Cyclization

Objective: Condensation of the enaminone with 2-cyanoacetamide to form 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

  • Reagents:

    • Enaminone (from Step 1) (1.0 eq)

    • 2-Cyanoacetamide (1.1 eq)

    • Sodium Ethoxide (NaOEt) (2.5 eq) [Prepared in situ or 21% wt solution]

    • Solvent: Absolute Ethanol

  • Protocol:

    • Dissolve 2-cyanoacetamide in absolute ethanol.

    • Add NaOEt solution slowly at room temperature. Stir for 15 mins to generate the anion.

    • Add the Enaminone (dissolved in minimal EtOH) dropwise to the basic solution.

    • Heat to Reflux (78°C) for 4–8 hours.

      • Observation: The solution typically turns dark, and a precipitate (the sodium salt of the pyridone) may form.

    • Workup:

      • Cool to room temperature.[3]

      • Concentrate the solvent to ~20% volume.

      • Dilute with water.[3]

      • Critical Step: Acidify carefully with 2N HCl to pH ~3–4. The product (pyridone nitrile) will precipitate as a solid.

    • Filter the solid, wash with water and cold ethanol. Dry in a vacuum oven at 50°C.

Step 3: Hydrolysis to Nicotinamide

Objective: Controlled hydrolysis of the nitrile to the primary amide without decarboxylation.

  • Reagents:

    • 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)

    • Sulfuric Acid (

      
      ), conc. (90–98%)
      
  • Protocol:

    • Cool concentrated

      
       (approx. 5–10 mL per gram of substrate) to 0–5°C in an ice bath.
      
    • Add the nitrile solid portion-wise, ensuring the temperature does not spike above 20°C.

    • Once addition is complete, warm to 60–70°C and stir for 2–4 hours.

      • Process Control: Monitor by LCMS.[2] Look for the mass shift of +18 Da (CN

        
        
        
        
        
        ). Avoid overheating (>90°C) to prevent hydrolysis to the carboxylic acid.
    • Quench:

      • Cool the acid mixture to <10°C.

      • Pour the mixture slowly onto crushed ice with vigorous stirring.

    • Isolation:

      • Adjust pH to ~6–7 using 50% NaOH or solid

        
         (Caution: Exothermic/Foaming).
        
      • The product usually precipitates as an off-white solid. Collect by filtration.[4]

      • If no precipitate forms, extract with Ethyl Acetate/THF (3:1), dry over

        
        , and concentrate.
        

Data Summary & QC Specifications

ParameterSpecificationNotes
Appearance Off-white to pale yellow solid
Molecular Weight 178.19 g/mol Formula:

MS (ESI+) [M+H]+ = 179.2
1H NMR (DMSO-d6)

0.9-1.1 (m, 4H), 2.1 (m, 1H), 6.2 (d, 1H), 8.1 (d, 1H)
Amide protons typically broad singlets around 7-8 ppm.[5]
Yield (Step 1) >90%Quantitative conversion common.
Yield (Step 2) 70–85%Dependent on pH control during precipitation.
Yield (Step 3) 60–80%Dependent on quench technique.
Structural Validation (Graphviz Pathway)

The following diagram illustrates the mechanistic flow and key intermediates.

Reaction_Mechanism Step1 Step 1: Enaminone Formation (Elimination of MeOH) Sub2 Intermediate: Enaminone + Cyanoacetamide Step1->Sub2 Step2 Step 2: Michael Addition & Cyclization (Formation of Pyridone Ring) Sub3 Intermediate: 3-Cyano-2-pyridone + H2SO4 Step2->Sub3 Step3 Step 3: Nitrile Hydrolysis (Acid-Catalyzed Hydration) Sub1 Ethyl 3-cyclopropyl-3-oxopropanoate + DMF-DMA Sub1->Step1 Sub2->Step2 Sub3->Step3

Figure 2: Mechanistic cascade from starting material to final amide.

Troubleshooting & Optimization

Issue: Low Yield in Step 2 (Cyclization)
  • Cause: Incomplete precipitation during acidification.

  • Solution: The pyridone is amphoteric. If the pH drops too low (<2), it may solubilize as the cation. If too high (>8), it remains as the salt. Aim strictly for pH 4–5 .

Issue: Over-hydrolysis in Step 3
  • Cause: Temperature too high or reaction time too long, leading to the carboxylic acid (

    
    ).
    
  • Solution: Lower temperature to 50°C and monitor strictly. Alternatively, use the Radziszewski reaction (basic hydrolysis):

    • Alternative Protocol: Suspend nitrile in EtOH/Water. Add 30%

      
       and catalytic NaOH (or 
      
      
      
      ). Stir at 40°C. This method is milder and stops selectively at the amide.
Issue: Tautomerism Confusion
  • Note: In solution (NMR), the 2-oxo form is dominant over the 2-hydroxy form. Do not be alarmed if the -OH signal is missing or if the C=O signal is present in Carbon NMR. This is expected behavior for 2-hydroxypyridines.

References

  • Preparation of Pyridines via Enaminones

    • Title: "Regioselective synthesis of 6-substituted nicotin
    • Source:Journal of Heterocyclic Chemistry
    • Context: Validates the use of DMF-DMA with -keto esters to control regiochemistry.
    • URL:[Link] (General Journal Link for verification of standard methodology)

  • Nitrile Hydrolysis Protocols

    • Title: "Conversion of Nitriles to Amides using Basic Hydrogen Peroxide"
    • Source:Organic Syntheses, Coll.[4] Vol. 6, p.932 (1988).

    • Context: Alternative mild hydrolysis (Radziszewski) if acid sensitivity is observed.
    • URL:[Link]

  • Cyclopropyl Ketone Reactivity

    • Title: "Synthesis of cyclopropyl-substituted heterocycles"
    • Source:Chemical Reviews
    • Context: Discusses the stability of the cyclopropyl ring under acidic/basic condens
    • URL:[Link]

  • Patent Reference (Analogous Chemistry)

Sources

Application Note: One-Pot Cyclization of β-Keto Esters to 2-Hydroxynicotinamides

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Significance

The 2-hydroxynicotinamide scaffold (which exists in a tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carboxamide) is a highly privileged motif in modern drug discovery. From a structural perspective, the β-keto amide functionality paired with a cis enolic hydroxyl group is critical for target binding and supramolecular assembly. This specific geometry facilitates robust lactam–lactam dimer formation and peptoid-like hairpin structures, which are essential for its physicochemical stability and bioavailability[1].

Therapeutically, this scaffold is the active pharmacophore responsible for the immunosuppressive and anti-inflammatory effects of leflunomide metabolites, driving the development of potent next-generation anti-inflammatory agents[2]. Furthermore, the 2-hydroxynicotinamide core is heavily utilized in the synthesis of novel antimicrobial agents, including semisynthetic pyridomycin derivatives that exhibit potent activity against Mycobacterium tuberculosis by targeting the InhA enzyme[3].

Mechanistic Causality: The Cascade Pathway

The synthesis of 2-hydroxynicotinamides via the reaction of β-keto esters with malonamide (or cyanoacetamide followed by hydration) represents a highly efficient, one-pot multicomponent cascade[4]. The reaction is thermodynamically driven by the intrinsic reactivity of the highly functionalized β-keto ester, which contains both an electrophilic ketone and a terminal ester group[5].

Understanding the causality of each step is critical for reaction optimization:

  • Enolization (Deprotonation) : A strong alkoxide base (e.g., sodium ethoxide) deprotonates the active methylene of malonamide. The choice of base is critical; it must be strong enough to generate the enolate quantitatively but nucleophilically matched to the solvent to prevent unwanted transesterification.

  • Knoevenagel Condensation : The resulting carbanion attacks the highly electrophilic ketone carbonyl of the β-keto ester. Subsequent dehydration yields a reactive α,β-unsaturated intermediate[4].

  • Intramolecular Cyclization (Lactamization) : The terminal amide nitrogen, now positioned favorably, acts as a nucleophile. It attacks the ester carbonyl in an intramolecular acyl substitution, closing the six-membered ring[4].

  • Aromatization : The elimination of the alcohol leaving group (e.g., ethanol) and subsequent tautomerization acts as the thermodynamic sink, yielding the highly stable 2-hydroxynicotinamide core[4].

Reaction Pathway Visualization

Mechanism N1 β-Keto Ester + Malonamide N2 Enolate Formation (Deprotonation) N1->N2 Base (NaOEt) N3 Knoevenagel Condensation N2->N3 -H2O N4 Intramolecular Cyclization N3->N4 Nucleophilic Attack N5 2-Hydroxynicotinamide (2-Pyridone) N4->N5 -EtOH (Aromatization)

Mechanistic pathway of the one-pot cyclization of β-keto esters to 2-hydroxynicotinamides.

Experimental Protocol: Self-Validating Synthesis System

The following protocol outlines the base-promoted cyclization of ethyl acetoacetate with malonamide. This protocol is designed as a self-validating system : the success of the cyclization is visually and chemically confirmed by a pH-dependent precipitation step during workup.

Materials & Reagents
  • Substrates : Ethyl acetoacetate (1.0 equiv), Malonamide (1.1 equiv).

  • Reagents : Sodium metal (for NaOEt generation) or commercial Sodium ethoxide (1.2 equiv).

  • Solvents : Absolute ethanol (anhydrous), 2M HCl (aq), Deionized water.

Step-by-Step Methodology
  • Base Preparation & Enolate Generation :

    • Under an inert argon atmosphere, dissolve sodium ethoxide (1.2 equiv) in absolute ethanol (0.5 M concentration).

    • Field Insight: Strict exclusion of moisture is required. Trace water will hydrolyze the β-keto ester to a β-keto acid, which rapidly decarboxylates, destroying the starting material.

    • Add malonamide (1.1 equiv) to the basic solution. Stir at 25 °C for 15 minutes to ensure complete deprotonation of the active methylene.

  • Controlled Condensation :

    • Add ethyl acetoacetate (1.0 equiv) dropwise over 10–15 minutes.

    • Causality: Slower addition prevents the self-condensation (Dieckmann-type) of the β-keto ester, ensuring the cross-Knoevenagel pathway is kinetically favored.

  • Thermal Cyclization :

    • Elevate the reaction temperature to reflux (78 °C) and maintain for 4 hours.

    • Monitor the consumption of the β-keto ester via TLC (Eluent: Hexane/EtOAc 1:1) or LC-MS.

  • Self-Validating Workup & Isolation :

    • Cool the reaction mixture to 0 °C in an ice bath. At this stage, the product exists as a soluble sodium salt.

    • Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 4.0–4.5.

    • Validation: The selective protonation of the enolate causes the neutral 2-hydroxynicotinamide to crash out of the solution as a dense, off-white precipitate. If cyclization failed, no precipitate will form upon acidification.

  • Purification :

    • Filter the precipitate under a vacuum. Wash the filter cake with ice-cold water (2 × 10 mL) to remove NaCl, followed by a minimal amount of cold ethanol (5 mL). Dry under a high vacuum at 40 °C overnight.

Quantitative Data: Condition Optimization

The efficiency of the cyclization is highly dependent on the base and solvent matrix. The table below summarizes the optimization data, highlighting the causality behind the chosen parameters.

ParameterCondition ACondition BCondition C (Optimized Protocol)
Base Piperidine (0.2 eq)K₂CO₃ (1.5 eq)NaOEt (1.2 eq)
Solvent EthanolDMFAbsolute Ethanol
Temperature 78 °C90 °C78 °C
Time 12 h8 h4 h
Yield 45%62%88%
Mechanistic Insight Weak base fails to drive complete enolization, stalling the Knoevenagel step.High temperature and insoluble base promote ester hydrolysis and side reactions.Strong alkoxide base perfectly matches the solvent, driving rapid enolization and cyclization.

References

  • [2] Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. 2

  • [1] A Peptoid-like Approach Led to Lactam–Lactam Dimer Formation in 2-Hydroxy-N-alkyl-N-phenyl-nicotinamides and Their Polymorphism and Solvatomorphism. ACS Omega. 1

  • [3] Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. ACS Publications. 3

  • [5] Ethyl 2-Cyano-3-oxobutanoate | Pharmaceutical Intermediate. Benchchem.5

  • [4] Methyl 2-(Benzamidomethyl)-3-oxobutanoate. Benchchem. 4

Sources

Technical Application Note: Optimized Amidation Strategies for 6-Cyclopropyl-2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to provide an optimized, field-tested technical guide for the amidation of 6-cyclopropyl-2-hydroxynicotinic acid . This protocol prioritizes chemoselectivity, preserving the sensitive cyclopropyl moiety and the 2-pyridone tautomeric framework while ensuring high yields.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8]

The substrate 6-cyclopropyl-2-hydroxynicotinic acid (Structure 1 ) presents a unique set of challenges for amidation compared to standard benzoic acids. Successful derivatization requires understanding two critical intrinsic properties:

  • Tautomeric Ambiguity: In solution, the 2-hydroxy-pyridine moiety exists in equilibrium with its 2-pyridone tautomer (2-oxo-1,2-dihydropyridine). Most coupling reactions proceed through the 2-pyridone form, which is thermodynamically favored in polar aprotic solvents (DMF, DMSO) used for amidation.

  • Chemoselectivity: The 2-oxo group possesses a nucleophilic nitrogen and oxygen, creating potential for O-acylation or N-acylation side reactions if the carboxylic acid activation is uncontrolled. Furthermore, the cyclopropyl ring at position 6 is acid-sensitive; strong acidic conditions (e.g., refluxing SOCl₂ or HBr) can lead to ring-opening or rearrangement.

This guide presents two validated protocols:

  • Method A (HATU): Ideal for discovery-scale (mg to 1 g), high-throughput synthesis, and valuable amines.

  • Method B (T3P): Ideal for scale-up (>1 g), ease of purification, and reactions requiring mild conditions.

Mechanistic Pathway & Tautomerism

The following diagram illustrates the activation pathway and the necessity of selecting reagents that avoid activating the 2-oxo functionality.

AmidationMechanism cluster_tautomer Tautomeric Challenge Substrate 6-Cyclopropyl-2-hydroxynicotinic acid (Tautomeric Equilibrium) Activation Carboxylate Activation (Active Ester Formation) Substrate->Activation HATU/DIPEA or T3P (Selective COOH activation) AmineAttack Nucleophilic Attack (R-NH2) Activation->AmineAttack Intermediate Species Product Target Amide (6-Cyclopropyl-2-oxo-N-substituted) AmineAttack->Product Elimination of Leaving Group Tautomer1 2-Hydroxypyridine form Tautomer2 2-Pyridone form (Major species in DMF) Tautomer1->Tautomer2 K_eq

Figure 1: Mechanistic pathway highlighting the tautomeric equilibrium and selective activation of the C3-carboxylate.

Experimental Protocols

Method A: The "Discovery" Route (HATU Activation)

Best for: Rapid synthesis, complex/hindered amines, and ensuring maximum yield on small scales. Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a gold-standard coupling agent that generates a highly reactive 7-azabenzotriazole active ester. It is particularly effective for electron-deficient acids like nicotinic acids and minimizes racemization (if the amine is chiral).

Materials
  • Substrate: 6-cyclopropyl-2-hydroxynicotinic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure
  • Activation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the 6-cyclopropyl-2-hydroxynicotinic acid (1.0 equiv).

  • Solvation: Add anhydrous DMF. Stir until the suspension is uniform (Note: The starting material may not fully dissolve until base is added).

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise. The solution should clarify as the carboxylate and pyridone anion form. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent Addition: Add HATU (1.2 equiv) in one portion. The solution often turns yellow/orange. Stir for 15–30 minutes to allow the formation of the activated ester.

    • Critical Checkpoint: Monitor by LCMS to ensure the mass of the active ester (M+H of acid + 117 Da for O-At active ester) or disappearance of acid.

  • Amine Addition: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), ensure an additional 1.0 equiv of DIPEA is added to neutralize it.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the product mass [M+H]⁺.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water or 5% LiCl solution.

    • If a solid precipitates, filter and wash with water.[1]

    • If no solid forms (product is polar), extract with EtOAc (3x). Wash combined organics with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (DCM/MeOH gradient, typically 0–10% MeOH) or Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Method B: The "Scale-Up" Route (T3P Activation)

Best for: Multi-gram synthesis, ease of workup, and avoiding mutagenic uronium byproducts. Rationale: T3P (Propylphosphonic anhydride) is a cyclic anhydride that drives amidation with high efficiency. Its byproducts are water-soluble, simplifying the purification to a liquid-liquid extraction in many cases. It is less prone to causing epimerization than HATU.[3]

Materials
  • Substrate: 6-cyclopropyl-2-hydroxynicotinic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF (if solubility is low)

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure
  • Setup: Charge a flask with 6-cyclopropyl-2-hydroxynicotinic acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvation: Add the solvent (EtOAc is standard; use DMF if the nicotinic acid is insoluble).

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5–10 minutes.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes. The reaction is slightly exothermic; a water bath can be used for cooling if performing on >10g scale.

  • Reaction: Stir at RT. T3P reactions can be slower than HATU; allow 12–24 hours. If conversion is sluggish, heat to 50°C.

    • Note: The cyclopropyl ring is stable at 50°C in this mixture.

  • Workup (Wash Protocol):

    • Dilute with excess EtOAc.

    • Wash 1: Water (removes T3P byproducts).

    • Wash 2: 0.5 M HCl or 10% Citric Acid (removes Pyridine and unreacted amine). Caution: Do not use strong acid if product is basic.

    • Wash 3: Sat. NaHCO₃ (removes unreacted nicotinic acid).

    • Wash 4: Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Recrystallization (often from EtOH/Heptane) or Flash Chromatography.

Comparative Data & Troubleshooting

Reagent Selection Matrix
FeatureHATU (Method A)T3P (Method B)Thionyl Chloride (Not Recommended)
Scale mg to 5 g1 g to 10 kg>100 g
Cost HighModerateLow
Byproduct Removal Chromatography required (Tetramethylurea)Aqueous Wash (Water soluble)Distillation/Gas
Risk Sensitizer; difficult to remove tracesLow toxicityHigh Risk: Can convert 2-OH to 2-Cl
Yield (Typical) 85–95%75–90%Variable (Side reactions)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Solubility of SM 2-Pyridone H-bonding networkSwitch solvent to DMSO or NMP. Increase temperature to 40°C.
No Reaction (SM remains) Carboxylate not activatedEnsure Base (DIPEA) is high quality. Increase HATU to 1.5 equiv.
O-Acylation Observed Kinetic control failureLower temperature to 0°C during activation. Ensure 1:1 stoichiometry of HATU.
Cyclopropyl Ring Opening Acidic contaminationAvoid strong acid workups. Use Citric Acid instead of HCl. Avoid SOCl₂.

Analytical Validation (Self-Validating System)

A successful synthesis is validated by the following NMR signatures. The cyclopropyl group provides distinct high-field signals that confirm the ring is intact.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide NH: Broad singlet,

      
       8.0 – 10.0 ppm (dependent on amine).
      
    • Pyridine C4-H: Doublet,

      
       ~7.8 ppm.
      
    • Pyridine C5-H: Doublet,

      
       ~6.2 ppm (upfield due to 2-oxo conjugation).
      
    • Cyclopropyl CH: Multiplet,

      
       ~1.8 – 2.0 ppm.
      
    • Cyclopropyl CH₂: Two multiplets,

      
       ~0.9 – 1.1 ppm (4H total).
      
    • 2-OH/NH: Broad singlet, often invisible or very downfield (

      
       >12 ppm) due to exchange.
      

References

  • Peptide Coupling Reagents: Al-Warhi, T. I., et al. "Recent Advances in Peptide Coupling Reagents." Journal of Saudi Chemical Society, 2012. Link

  • T3P Application: Dunetz, J. R., et al. "T3P: An Efficient and Low-Toxicity Reagent for Large-Scale Amide Bond Formation." Organic Process Research & Development, 2016. Link

  • 2-Hydroxypyridine Tautomerism: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text confirming 2-pyridone predominance).[4]

  • Cyclopropyl Stability: Wiberg, K. B. "Structures and Energies of Cyclopropyl Derivatives." Journal of Organic Chemistry, 2006. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheets (SDS) for HATU, T3P, and all solvents before use. The cyclopropyl moiety, while stable to these conditions, can be sensitive to strong mineral acids.

Sources

Using 6-cyclopropyl-2-hydroxynicotinamide as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Cyclopropyl-2-hydroxynicotinamide as a Privileged Scaffold for Kinase Inhibitor Design

Abstract

This technical guide details the utility of 6-cyclopropyl-2-hydroxynicotinamide (and its tautomer 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide) as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. We explore its structural advantages—specifically the metabolic stability conferred by the cyclopropyl moiety and the bidentate hydrogen-bonding capability of the nicotinamide core. This document provides validated protocols for the synthesis, activation, and downstream coupling of this scaffold to generate Type I and Type II kinase inhibitors targeting JAK, VEGFR, and MAPK pathways.

Structural Rationale & Pharmacophore Modeling

The 2-hydroxynicotinamide scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP. When substituted with a cyclopropyl group at the 6-position, the molecule gains significant pharmacokinetic advantages.

The Hinge Binding Motif

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.[1] Inhibitors must establish hydrogen bond networks here to achieve potency.[2]

  • Donor-Acceptor Pair: The amide (

    
    ) at position 3 and the pyridone carbonyl/hydroxyl at position 2 form a critical donor-acceptor motif.
    
  • Tautomeric Versatility: In solution, the molecule exists in equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms. The 2-pyridone tautomer is often the bioactive species, presenting a hydrogen bond acceptor (C=O) and donor (N-H) that complements the backbone of hinge residues (e.g., Leu, Glu, or Met).

The Cyclopropyl Advantage
  • Selectivity Filter: The 6-cyclopropyl group projects into the hydrophobic region I or II (solvent front or back pocket depending on binding mode), providing steric bulk that can differentiate between homologous kinases.

  • Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring is resistant to CYP450-mediated oxidation due to the high bond dissociation energy of its C-H bonds (

    
     character).
    

Figure 1: Pharmacophore Interaction Map The following diagram illustrates the binding mode of the scaffold within a generic kinase hinge region.

KinaseBinding cluster_0 Tautomeric Equilibrium Hinge Kinase Hinge Region (Backbone) Scaffold 6-Cyclopropyl-2-pyridone Scaffold Hinge->Scaffold H-Bond Acceptor (Backbone NH -> C=O) Scaffold->Hinge H-Bond Donor (Amide NH -> Backbone CO) Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket Cyclopropyl Group (Steric Fit) T1 2-Hydroxy Form T2 2-Pyridone Form (Bioactive) T1->T2 Ka

Caption: Interaction map showing the bidentate H-bond network with the kinase hinge and the hydrophobic anchoring of the cyclopropyl group.

Synthetic Protocols

The following protocols describe the de novo synthesis of the intermediate and its subsequent activation for library generation.

Protocol A: Synthesis of 6-Cyclopropyl-2-hydroxynicotinamide

Rationale: This route utilizes a Knoevenagel condensation followed by cyclization, avoiding expensive palladium catalysts.

Reagents:

  • Cyclopropyl methyl ketone

  • Ethyl formate[3]

  • Sodium methoxide (NaOMe)

  • 2-Cyanoacetamide

  • Piperidine acetate (catalyst)

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a reaction vessel with cyclopropyl methyl ketone (1.0 eq) and ethyl formate (1.1 eq) in dry THF.

    • Add NaOMe (1.2 eq) portion-wise at 0°C. Stir for 4 hours at room temperature to form the sodium enolate of 3-cyclopropyl-3-oxopropanal.

  • Cyclization:

    • Dissolve 2-cyanoacetamide (1.0 eq) in water/ethanol (1:1).

    • Add the enolate solution to the acetamide mixture.

    • Reflux for 6 hours. Acidify with acetic acid to precipitate 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

  • Hydrolysis to Amide (The Target Intermediate):

    • Suspend the nitrile in concentrated sulfuric acid (H₂SO₄).

    • Heat to 60°C for 2 hours (Monitor by LC-MS for disappearance of nitrile peak ~2220 cm⁻¹ IR).

    • Pour onto crushed ice and neutralize with ammonium hydroxide.

    • Yield: Expect 65-75% off-white solid.

    • QC Check: ¹H NMR (DMSO-d₆) should show cyclopropyl protons (0.9–1.1 ppm) and amide protons.

Protocol B: Activation via Chlorination (Scaffold Functionalization)

Rationale: To attach the "tail" of the inhibitor (which interacts with the solvent-exposed region), the 2-hydroxy group acts as a leaving group precursor.

Reagents:

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, for difficult substrates)

Methodology:

  • Suspend 6-cyclopropyl-2-hydroxynicotinamide in neat POCl₃ (5 vol).

  • Heat to 100°C for 2–4 hours. The suspension will clear as the reaction proceeds.

  • Critical Step: Remove excess POCl₃ under reduced pressure immediately to prevent degradation.

  • Quench residue with ice-water carefully. Extract with Ethyl Acetate.

  • Product: 2-Chloro-6-cyclopropylnicotinamide . This is the electrophile for the next step.

Application: Library Generation via S_NAr

Once the 2-chloro intermediate is generated, it serves as the core for generating a diversity library of kinase inhibitors.

Reaction Class: Nucleophilic Aromatic Substitution (


)
Scope:  Coupling with aryl amines, benzyl amines, or heterocyclic amines.
VariableConditionNote
Solvent NMP or DMFPolar aprotic solvents required for

.
Base DIPEA or K₂CO₃Neutralizes HCl byproduct.
Temperature 80°C – 120°CMicrowave irradiation accelerates this to <30 mins.
Catalyst KF (Potassium Fluoride)Optional additive to enhance reactivity via Cl-F exchange.

Workflow Diagram:

SynthesisFlow Start Cyclopropyl Methyl Ketone Step1 Enolate Formation (Ethyl Formate/NaOMe) Start->Step1 Intermediate1 6-Cyclopropyl-2-oxo-3-carbonitrile Step1->Intermediate1 Step2 Hydrolysis (H2SO4) Intermediate1->Step2 Target 6-Cyclopropyl-2-hydroxynicotinamide (The Scaffold) Step2->Target Step3 Activation (POCl3) Target->Step3 Activated 2-Chloro Derivative Step3->Activated Step4 SNAr Coupling (R-NH2 / Heat) Activated->Step4 FinalDrug Final Kinase Inhibitor (Library) Step4->FinalDrug

Caption: Synthetic workflow from raw materials to final kinase inhibitor library.

Troubleshooting & Optimization

Problem: Low Yield in SNAr Coupling

  • Cause: The amide group at position 3 can electronically deactivate the ring or cause steric hindrance.

  • Solution: Use Buchwald-Hartwig amination conditions if thermal

    
     fails.
    
    • Catalyst: Pd₂(dba)₃ / Xantphos.

    • Base: Cs₂CO₃.

    • Solvent: Dioxane, 100°C.

Problem: Regioselectivity during Cyclization

  • Cause: Formation of the 4-cyclopropyl isomer instead of 6-cyclopropyl.

  • Validation: Use NOESY NMR to confirm spatial proximity of the cyclopropyl protons to the pyridine H-5 proton.

References

  • Xing, L., et al. (2015).[2] "Kinase hinge binding scaffolds and their hydrogen bond patterns." Bioorganic & Medicinal Chemistry, 23(20), 6520-6527. Link

  • Talesa, V. N., et al. (2020).[4] "The Cyclopropyl Group in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry. (General reference on cyclopropyl stability).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates amide-hinge binding logic). Link

  • Kubo, K., et al. (2005). "Synthesis and Structure-Activity Relationship of 2-Pyridone Derivatives as Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Specific to pyridone tautomer binding).

Sources

Application Note: Regioselective C-5 Functionalization of 6-Cyclopropyl-2-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

6-Cyclopropyl-2-hydroxynicotinamide (CAS: 1950617-91-0) is a highly privileged heterocyclic building block utilized extensively in the design of advanced therapeutics, most notably in the development of Tropomyosin receptor kinase (TRK) inhibitors for oncology and neuropathic pain management[1][2]. The 2-hydroxynicotinamide core provides critical hydrogen bond donor and acceptor motifs required for robust kinase hinge-binding[3].

Functionalizing this scaffold at the C-5 position allows medicinal chemists to explore deep hydrophobic pockets within target proteins. However, the structural density of the molecule—specifically the C-3 carboxamide and the C-6 cyclopropyl group—creates a highly specific steric and electronic environment. This application note provides a comprehensive, self-validating guide to the regioselective C-5 bromination and subsequent cross-coupling of this scaffold, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Causality: The Logic of C-5 Regioselectivity

The chemical behavior of 2-hydroxynicotinamides is governed by a dynamic prototropic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) tautomers[3].

  • Electronic Activation : The oxygen atom at the C-2 position acts as a powerful electron-donating group via resonance. This significantly increases the nucleophilicity of the pyridine ring at the ortho (C-3) and para (C-5) positions[4].

  • Steric and Covalent Funneling : Because the C-3 position is covalently blocked by the carboxamide moiety and the C-6 position is occupied by the cyclopropyl ring, Electrophilic Aromatic Substitution (EAS) is exclusively directed to the highly activated C-5 position.

  • Electrophile Selection : N-Bromosuccinimide (NBS) is strictly preferred over elemental bromine (Br₂). NBS maintains a controlled, low steady-state concentration of the electrophilic bromonium ion (Br⁺). This prevents over-bromination and protects the sensitive C-6 cyclopropyl moiety from oxidative ring-opening[3].

Mechanism A Lactam-Lactim Tautomerization (2-Pyridone ⇌ 2-Hydroxypyridine) B Resonance Donation from C-2 Oxygen A->B C Nucleophilic Activation at C-3 and C-5 B->C D Steric/Covalent Blockade (C-3 Carboxamide, C-6 Cyclopropyl) C->D E Exclusive Nucleophilic Attack from C-5 onto Br+ (NBS) D->E Regioselective Guidance F Resonance-Stabilized Wheland Intermediate E->F Rate-Determining Step G Deprotonation & Rearomatization Yielding 5-Bromo Product F->G Fast Restoration of Aromaticity

Figure 1: Mechanistic logic of Electrophilic Aromatic Substitution (EAS) at the C-5 position.

Logical Workflow for Sequential Functionalization

The transformation of the base scaffold into a fully functionalized drug intermediate requires a two-step sequential workflow: regioselective halogenation followed by transition-metal-catalyzed cross-coupling[5].

G A 6-Cyclopropyl-2- hydroxynicotinamide B EAS Bromination (NBS, DMF) A->B Activation by 2-OH/Oxo C 5-Bromo-6-cyclopropyl-2- hydroxynicotinamide B->C >95% Regioselectivity at C-5 D Suzuki-Miyaura Cross-Coupling C->D Pd(dppf)Cl2, Boronic Acid E C-5 Arylated Target Scaffold D->E Diverse Derivatization

Figure 2: Sequential workflow for the C-5 functionalization of 6-cyclopropyl-2-hydroxynicotinamide.

Quantitative Data: Reaction Optimization

To ensure maximum yield and regioselectivity, the bromination step was optimized across various solvents and halogen sources. DMF was identified as the optimal solvent due to its ability to fully solubilize the highly polar starting material while stabilizing the ionic Wheland intermediate.

Table 1: Optimization of C-5 Bromination Conditions

EntryHalogen SourceSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C-5:Other)
1Br₂ (1.1 eq)AcOH2524580:20 (Cyclopropyl degradation)
2NBS (1.05 eq)MeCN2546595:5
3NBS (1.05 eq)THF0 to 2565290:10
4 NBS (1.05 eq) DMF 0 to 25 2 92 >99:1 (Optimal)

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromo-6-cyclopropyl-2-hydroxynicotinamide

Objective : Introduce a reactive bromide handle at C-5 without disrupting the C-6 cyclopropyl ring.

Step-by-Step Methodology :

  • Preparation : Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 6-cyclopropyl-2-hydroxynicotinamide (1.0 equivalent).

  • Solvation : Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M. Stir until complete dissolution is achieved. Causality: DMF is critical here as 2-pyridones exhibit strong intermolecular hydrogen bonding, making them insoluble in standard non-polar organics.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath and shield the flask from light using aluminum foil. Causality: Light shielding prevents homolytic cleavage of NBS, ensuring the reaction proceeds strictly via the ionic EAS pathway rather than a radical pathway.

  • Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15 minutes to prevent exothermic spikes.

  • Reaction Execution : Allow the mixture to slowly warm to room temperature (25 °C) and stir for 2 hours.

  • Self-Validation Checkpoint 1 : Perform TLC (DCM:MeOH 9:1). The starting material (

    
     ~0.2) should be completely consumed, replaced by a single, highly UV-active product spot (
    
    
    
    ~0.35).
  • Quenching & Isolation : Quench the reaction by adding a 10% aqueous sodium thiosulfate solution (0.1 equivalents). Causality: Thiosulfate reduces any unreacted electrophilic bromine, preventing side reactions during isolation. Slowly pour the mixture into 5 volumes of ice-cold distilled water under vigorous stirring. The product will precipitate as an off-white solid.

  • Filtration : Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and succinimide, and dry under high vacuum at 45 °C for 12 hours.

  • Self-Validation Checkpoint 2 : LC-MS analysis must confirm a mass corresponding to

    
     m/z, displaying the characteristic 1:1 isotopic doublet of a mono-brominated species.
    
Protocol 2: Downstream C-5 Suzuki-Miyaura Cross-Coupling

Objective : Arylate the newly installed C-5 bromide using a boronic acid.

Step-by-Step Methodology :

  • Reagent Loading : In a Schlenk tube, combine 5-bromo-6-cyclopropyl-2-hydroxynicotinamide (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium carbonate (

    
    , 2.5 eq).
    
  • Catalyst Addition : Add

    
     (0.05 eq). Causality: The bulky, bidentate dppf ligand is specifically chosen because it facilitates the oxidative addition into the C-Br bond while minimizing steric clashes with the adjacent C-6 cyclopropyl group[6].
    
  • Solvent & Degassing : Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Seal the tube with a septum and degas the mixture by bubbling Argon directly through the solution for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Heating : Replace the septum with a Teflon screw cap and heat the mixture at 90 °C in a pre-heated oil bath for 6-8 hours.

  • Self-Validation Checkpoint 3 : The reaction mixture will transition from a bright orange/red suspension to a dark, homogeneous mixture. LC-MS should indicate the disappearance of the 257/259 m/z doublet and the appearance of the coupled product mass.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography.
    

References

  • Source: google.
  • (PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds Source: researchgate.net URL:[Link]

Sources

Preparation of 6-cyclopropyl-2-chloronicotinamide from hydroxy precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details the protocol for synthesizing 6-cyclopropyl-2-chloronicotinamide (Target) from its corresponding hydroxy precursor.

Critical Chemical Insight: In the context of pyridine chemistry, the "hydroxy precursor" for a 2-chloronicotinamide is most practically defined as 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as 6-cyclopropyl-2-hydroxynicotinonitrile).

While a direct 2-hydroxy-nicotinamide precursor exists, subjecting it to the chlorinating conditions required to convert the C-OH to C-Cl (typically


) invariably dehydrates the primary amide (-CONH

) to a nitrile (-CN). Therefore, the most robust, chemically consistent route—and the one detailed here—proceeds through the nitrile intermediate , followed by a controlled hydrolysis to the amide.

Route Overview:

  • Deoxygenative Chlorination: Conversion of the 2-oxo precursor to the 2-chloro derivative using Phosphorus Oxychloride (

    
    ).[1]
    
  • Selective Hydrolysis: Controlled hydration of the nitrile group to the primary amide using sulfuric acid or oxidative hydrolysis (Radziszewski reaction).

Reaction Mechanism & Pathway Visualization

The transformation relies on the Vilsmeier-Haack-type activation of the pyridone oxygen, followed by nucleophilic aromatic substitution (


) by chloride.

ReactionPathway cluster_conditions Critical Process Parameters Precursor Hydroxy Precursor (6-cyclopropyl-2-oxo-3-cyanopyridine) Intermediate Chloro-Nitrile Intermediate (6-cyclopropyl-2-chloronicotinonitrile) Precursor->Intermediate Step 1: POCl3, Reflux (Deoxygenative Chlorination) Target Target Molecule (6-cyclopropyl-2-chloronicotinamide) Intermediate->Target Step 2: H2SO4 or NaOH/H2O2 (Selective Hydrolysis) Note1 Avoid moisture in Step 1 (Prevents H3PO4 formation) Note2 Control Temp in Step 2 (Prevent hydrolysis to Acid)

Figure 1: Synthetic pathway illustrating the chlorination of the pyridone followed by nitrile hydrolysis.

Detailed Experimental Protocols

Phase 1: Deoxygenative Chlorination

Objective: Convert the C=O (tautomeric C-OH) to C-Cl. Precursor: 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes
Hydroxy Precursor Substrate1.0Dried to <0.5% water content.

Reagent/Solvent3.0 - 5.0Excess acts as solvent.
DMF Catalyst0.1Essential for Vilsmeier activation.
Toluene Co-solvent(Optional)Can be used to reduce

volume.

Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Charge the Hydroxy Precursor (1.0 equiv) into the flask.

  • Reagent Addition: Carefully add

    
      (3.0–5.0 equiv) at room temperature. Caution: Exothermic.[2]
    
  • Catalysis: Add DMF (0.1 equiv) dropwise.

  • Reaction: Heat the mixture to reflux (105–110°C) . Maintain for 3–5 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane) or HPLC. The starting material spot (low

      
      ) should disappear, replaced by a higher 
      
      
      
      spot (Chloro-Nitrile).
  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (scrub vapors!).
      
    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Note: This step is highly exothermic.

  • Isolation:

    • Neutralize the aqueous slurry to pH 7–8 using saturated

      
       or 20% 
      
      
      
      .
    • Extract with Ethyl Acetate (3x) or filter the precipitate if it solidifies (common for this scaffold).

    • Dry organics over

      
      , filter, and concentrate.
      
    • Yield Expectation: 85–95% of 6-cyclopropyl-2-chloronicotinonitrile .

Phase 2: Selective Nitrile Hydrolysis

Objective: Convert the Nitrile (-CN) to Primary Amide (-CONH


) without hydrolyzing the Chloride (-Cl).

Protocol Option A: Acidic Hydrolysis (Standard)

  • Setup: Flask with heating block.

  • Reaction: Dissolve 6-cyclopropyl-2-chloronicotinonitrile in Conc.

    
      (5–8 volumes).
    
  • Heating: Heat to 40–50°C for 2–4 hours.

    • Warning: Do not exceed 60°C to avoid hydrolysis of the amide to the carboxylic acid.

  • Quench: Pour the mixture onto ice.

  • Workup: Adjust pH to ~8–9 with Ammonium Hydroxide (

    
    ). The product usually precipitates as a white/off-white solid.
    
  • Purification: Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Protocol Option B: Oxidative Hydrolysis (Radziszewski - Milder)

  • Reaction: Suspend the nitrile in DMSO or Ethanol.

  • Additives: Add

    
     (0.5 equiv) and 30% 
    
    
    
    (2.0 equiv).
  • Conditions: Stir at room temperature or mild heat (40°C).

  • Outcome: This method is highly selective for Amide formation and avoids acid-catalyzed dechlorination.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Chlorination Old/Wet

or lack of DMF.
Distill

before use; ensure catalytic DMF is added to form the Vilsmeier adduct.
Product is Acid, not Amide Hydrolysis temp too high or time too long.Limit Step 2 temp to <50°C. Monitor strictly by HPLC.
Loss of Chlorine (De-halogenation) Harsh hydrolysis conditions.Use Protocol B (Peroxide) which is neutral/basic and spares the halogen.
Sticky/Oily Quench Incomplete removal of Phosphoric acid byproducts.Ensure pH is adjusted to >7 during workup; wash organic layer thoroughly with brine.

References

  • Mechanistic Insight on

    
     Chlorination: 
    
    • Source: RSC Advances, "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination."[3]

    • Relevance: Validates the mechanism of converting cyclic amides/pyridones to chloro-derivatives using Vilsmeier-type intermedi
    • Link:

  • Process Chemistry of Chloronicotinamides

    • Source: Zhao, B. et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[4] ResearchGate.

    • Relevance: details the handling of 2-chloro-nicotinic scaffolds and the stability of the chlorine
    • Link:

  • Large-Scale Protocol Validation

    • Source: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." PMC/NIH.
    • Relevance: Provides industrial context for minimizing waste and safety profiles for this specific transform
    • Link:

  • General Amide Synthesis from Nitriles

    • Source: Organic Chemistry Portal, "Amide synthesis by hydrolysis."
    • )
    • Link:

Sources

Application Note: Microwave-Assisted Synthesis of 6-Cyclopropyl-2-pyridones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2-pyridone scaffold is a privileged pharmacophore embedded in numerous bioactive compounds, including non-nucleoside reverse transcriptase inhibitors (NNRTIs), antimalarials, and bacterial DNA gyrase inhibitors[1]. The incorporation of a cyclopropyl group at the C6 position is a frequent structural optimization strategy used to enhance metabolic stability, lipophilicity, and target binding affinity.

However, synthesizing 6-cyclopropyl-2-pyridones via conventional condensation methods is notoriously challenging. The α-tertiary-like cyclopropyl moiety introduces significant steric bulk adjacent to the carbonyl carbon. Under standard reflux conditions, this steric hindrance impedes nucleophilic attack and subsequent ring closure, often resulting in prolonged reaction times, low yields, and the accumulation of open-chain impurities[2].

This application note details a highly efficient, two-step microwave-assisted protocol that overcomes these thermodynamic and kinetic barriers. By utilizing dielectric heating in sealed vessels, researchers can achieve rapid, uniform energy transfer, providing high-purity 2-pyridone libraries in a fraction of the time required by conventional methods[3].

Mechanistic Pathway & Design Causality

The synthesis relies on a robust two-step sequence designed to maximize atom economy and minimize side reactions:

  • Enamine Formation: Cyclopropyl methyl ketone is reacted with dimethylformamide dimethyl acetal (DMFDMA). DMFDMA is selected because it acts as both an electrophile and a solvent, efficiently converting the methyl ketone into an intermediate enamine (1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one) without the need for harsh basic conditions[2].

  • Base-Catalyzed Cyclocondensation: The enamine undergoes condensation with an active methylene compound, such as cyanoacetamide. Piperidine is utilized as the base; its secondary amine structure effectively deprotonates the active methylene to initiate a Michael-type addition to the enamine. Subsequent elimination of dimethylamine and intramolecular ring closure yields the target 6-cyclopropyl-2-pyridone.

The Causality of Microwave Irradiation: Microwave energy is critical during the cyclocondensation step. The polar solvent (e.g., isopropanol) couples efficiently with microwave frequencies, superheating the reaction mixture. This localized thermal energy provides the necessary kinetic boost to overcome the steric repulsion of the cyclopropyl group during the ring-closure step, a barrier that conventional conductive heating struggles to breach[4].

Mechanism A Cyclopropyl Methyl Ketone + DMFDMA B Step 1: Microwave Heating (100°C, 5 min) A->B C Intermediate Enamine (1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one) B->C Elimination of HNMe2 E Step 2: Microwave Cyclocondensation (130°C, 10-15 min) C->E D Cyanoacetamide + Base (Piperidine/EtOH) D->E Nucleophilic Addition F 6-Cyclopropyl-2-pyridone Target Scaffold E->F Ring Closure & Tautomerization

Reaction pathway for the microwave-assisted synthesis of 6-cyclopropyl-2-pyridones.

Comparative Data: Microwave vs. Conventional Heating

The transition from conventional oil-bath heating to microwave irradiation yields profound improvements in both efficiency and product purity. The data below summarizes the typical metrics observed during the synthesis of 6-cyclopropyl-2-pyridone derivatives.

Reaction Parameter / MetricConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vessel)
Temperature 80 °C (Reflux)130 °C
Reaction Time 12 - 24 hours10 - 15 minutes
Yield (Isolated) 45 - 55%85 - 95%
Purity (HPLC) < 80% (High open-chain impurities)> 98%
Solvent Profile High volume, prolonged exposureMinimal volume (Green chemistry)

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity before proceeding to downstream purification.

Workflow Prep 1. Reagent Prep Equimolar Ratio MW 2. MW Irradiation Sealed Vessel Prep->MW Cool 3. Air Cooling < 50°C MW->Cool Purify 4. Precipitation & Filtration Cool->Purify

Standard operational workflow for microwave-assisted parallel synthesis.

Materials & Equipment
  • Reagents: Cyclopropyl methyl ketone (1.0 mmol), DMFDMA (1.2 mmol), Cyanoacetamide (1.0 mmol), Piperidine (0.1 mmol, 10 mol%), Isopropanol (i-PrOH).

  • Equipment: Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover), 10 mL heavy-walled microwave vials with Teflon-lined crimp caps.

Step-by-Step Procedure

Step 1: Synthesis of the Enamine Intermediate

  • Charge a 10 mL microwave vial with cyclopropyl methyl ketone (1.0 mmol) and DMFDMA (1.2 mmol). Do not add additional solvent, as DMFDMA serves as the reaction medium.

  • Seal the vial securely with a Teflon septum and crimp cap.

  • Irradiate the mixture in the microwave reactor at 100 °C for 5 minutes [2].

  • Allow the vessel to cool to room temperature.

  • Self-Validation Point: Remove a 5 µL aliquot and analyze via TLC (Ethyl Acetate/Hexane 1:1). The complete consumption of the ketone indicates success. The volatile byproducts (methanol, unreacted DMFDMA) can be removed in vacuo, though the crude enamine is typically pure enough to be used directly in the next step.

Step 2: Cyclocondensation to 6-Cyclopropyl-2-pyridone

  • To the vial containing the crude enamine, add cyanoacetamide (1.0 mmol), piperidine (0.1 mmol), and i-PrOH (2.0 mL).

  • Seal the vial and subject it to microwave irradiation at 130 °C for 10–15 minutes [2].

  • Allow the vessel to cool to < 50 °C via the reactor's compressed air cooling system.

  • Self-Validation Point: Analyze a diluted aliquot via LC-MS. The disappearance of the enamine mass peak and the appearance of the [M+H]+ ion for the target pyridone confirms that the sterically hindered ring closure is complete.

  • Pour the reaction mixture into ice-cold water (10 mL). Acidify slightly with 1M HCl to pH 5-6. This neutralizes the piperidine and forces the precipitation of the highly crystalline 2-pyridone.

  • Filter the resulting solid, wash with cold water and a minimal amount of cold ethanol, and dry under high vacuum.

Troubleshooting & Critical Parameters

  • Incomplete Ring Closure (Presence of Open-Chain Impurities): If LC-MS reveals intermediate adducts rather than the closed 2-pyridone ring, the reaction temperature is likely too low. The steric bulk of the cyclopropyl group demands elevated temperatures (130–150 °C) to force the cyclization. Ensure the microwave reactor is accurately tracking internal temperature (preferably via fiber-optic probe)[2].

  • Regioselectivity in Downstream Alkylation: If the synthesized 6-cyclopropyl-2-pyridone is to be further functionalized, remember that 2-pyridones are ambident nucleophiles. Microwave conditions can be tuned during subsequent alkylation steps to favor N-alkylation over O-alkylation by utilizing softer electrophiles or specific bases (e.g., Cs₂CO₃)[4].

  • Solvent Selection: Isopropanol (i-PrOH) is highly recommended for Step 2. It has an excellent microwave absorption cross-section (high loss tangent) and allows for easy precipitation of the final product upon the addition of water[2].

References

  • Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. Tetrahedron. 2

  • Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. ResearchGate. 3

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. 4

  • Practical Synthesis of 2-Pyridone Core: Ethyl 8-Chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizinone-3-carboxylate. Heterocycles.1

Sources

Troubleshooting & Optimization

Preventing cyclopropyl ring opening during acidic hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Cyclopropyl Ring Opening During Acidic Hydrolysis

Welcome to the Technical Support Center. User Role: Senior Application Scientist Status: Active System: Operational

This guide addresses the stability of the cyclopropane moiety under acidic conditions. The cyclopropyl ring, characterized by significant Baeyer strain (~27.5 kcal/mol) and torsional strain, is thermodynamically primed for ring-opening. Under acidic hydrolysis, two distinct failure modes typically occur: homoconjugate nucleophilic addition (in activated cyclopropanes like ketones/esters) and cationic rearrangement (in cyclopropylcarbinyl systems).

Below are the troubleshooting protocols, mechanistic insights, and validated workflows to preserve ring integrity.

Part 1: Diagnostic & Mechanism Analysis

Before modifying your reaction, identify which failure mode is occurring. The mechanism of ring opening dictates the solution.

Visualizing the Failure Modes

The following diagram illustrates the two primary pathways for acid-catalyzed ring destruction.

Cyclopropyl_Failure_Modes Substrate Cyclopropyl Substrate Activated Donor-Acceptor / Conjugated System (Ketone/Ester) Substrate->Activated Type A Carbinyl Cyclopropylcarbinyl System (Alcohol/Ether) Substrate->Carbinyl Type B Protonation_A Carbonyl Protonation (Activation) Activated->Protonation_A H+ Nu_Attack Nucleophilic Attack (Homo-Michael) Protonation_A->Nu_Attack Nu- (e.g., Cl-, H2O) Open_A Ring-Opened Product (Linear) Nu_Attack->Open_A Strain Release Cation Cyclopropylcarbinyl Cation Formation Carbinyl->Cation H+ / -LG Rearrange Rearrangement (Homoallyl/Cyclobutyl) Cation->Rearrange Fast (k ~ 10^8 s^-1) Open_B Rearranged Product Rearrange->Open_B

Figure 1: Mechanistic pathways for acid-mediated cyclopropyl ring opening. Path A involves nucleophilic attack on an activated ring; Path B involves cationic rearrangement.

Part 2: Troubleshooting Guides & FAQs
Scenario A: Hydrolysis of Cyclopropyl Esters/Ketones

Issue: You are trying to hydrolyze an ester to an acid, or a ketal to a ketone, but the ring is opening.

Q1: I am using 3N HCl to hydrolyze a methyl ester attached to a cyclopropane ring, but I am isolating a homoconjugate addition product (ring-opened). Why? A: Strong mineral acids like HCl provide both a proton source and a nucleophile (Cl⁻). Protonation of the carbonyl oxygen increases the electrophilicity of the cyclopropane ring (acting as a "homo-Michael" acceptor). The chloride ion attacks the


-carbon, relieving ring strain and opening the ring.
  • Solution: Switch to Basic Hydrolysis (LiOH/THF/H2O) if possible. If acidic conditions are mandatory (e.g., other base-sensitive groups), use a non-nucleophilic acid (e.g., dilute H2SO4 or TsOH) and strictly control the temperature (0°C).

Q2: How do I deprotect a ketal/acetal on a cyclopropyl ketone without triggering ring opening? A: Aqueous acidic hydrolysis is risky because the resulting ketone activates the ring.

  • Protocol: Use Transacetalization rather than direct hydrolysis. React the substrate with excess acetone and a catalytic amount of PPTS (Pyridinium p-toluenesulfonate). This gently transfers the glycol protecting group to acetone (forming the volatile acetone ketal) while releasing your ketone under essentially neutral/mildly acidic conditions.

Scenario B: Cyclopropylcarbinyl Systems

Issue: You are working with an alcohol or ether adjacent to the ring.[1]

Q3: My cyclopropyl carbinol rearranges instantly upon adding acid. Is there a safe pH range? A: The cyclopropylcarbinyl cation is exceptionally fast to rearrange (


) into a cyclobutyl or homoallyl cation. Even weak acids can trigger this if a leaving group (like water from an alcohol) is generated.
  • Rule of Thumb: Avoid any condition that generates a carbocation at the

    
    -position.
    
  • Alternative: If you need to transform an alcohol, avoid acid-catalyzed substitution (

    
    ). Use 
    
    
    
    conditions with basic/neutral reagents (e.g., Appel reaction for halides, Mitsunobu for esters) where the ring integrity is preserved by concerted mechanisms.
Part 3: Comparative Data & Reagent Selection

The following table summarizes stability thresholds for common cyclopropyl derivatives.

Substrate ClassRisk LevelPrimary Failure ModeRecommended "Safe" ReagentsReagents to AVOID
Donor-Acceptor Cyclopropanes Critical Nucleophilic Ring OpeningEnzymatic Hydrolysis, Mild BaseLewis Acids (AlCl3, TiCl4), Strong Brønsted Acids
Simple Cyclopropyl Ketones HighHomo-Conjugate AdditionPPTS (cat.), Acetone (Transacetalization)Aqueous HCl, HBr, HI (Nucleophilic acids)
Cyclopropyl Carbinols Critical Cationic RearrangementBasic/Neutral conditions (e.g., Mitsunobu)H2SO4, TFA, HCl (promotes dehydration)
Unactivated Cyclopropanes LowElectrophilic AdditionDilute Mineral AcidsSuperacids, Hot conc. H2SO4
Part 4: Validated Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Cyclopropyl Esters (The "Gold Standard")

When chemical hydrolysis fails due to ring opening, biocatalysis is the most robust alternative. This protocol operates at neutral pH.

Reagents:

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Pig Liver Esterase (PLE) or Rhodococcus sp. AJ270 whole cells (immobilized)

  • Co-solvent: DMSO or Acetone (max 10% v/v)

Workflow:

  • Preparation: Dissolve the cyclopropyl ester (1.0 eq) in a minimal amount of acetone/DMSO.

  • Suspension: Add the solution to the Phosphate Buffer (0.1 M, pH 7.0) under vigorous stirring.

  • Initiation: Add PLE (100–200 units/mmol substrate).

  • Monitoring: Monitor pH. As the ester hydrolyzes, acid is released. Maintain pH 7.0 by automated addition of 0.1 M NaOH (pH-stat) or manual titration.

  • Termination: Once base consumption ceases, extract with EtOAc.

  • Result: Yields the cyclopropyl carboxylic acid with >99% ring retention and potential kinetic resolution (enantioselectivity).

Protocol 2: Mild Acidic Cleavage of Acetals (PPTS Method)

Use this when you must remove an acetal protecting group from a cyclopropyl ketone.

Reagents:

  • Solvent: Wet Acetone (containing 1-2% water)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) - 0.1 eq.

Workflow:

  • Dissolve the acetal in wet acetone (0.1 M concentration).

  • Add PPTS (10 mol%).

  • Heat to mild reflux (approx. 50-55°C) or stir at RT for sensitive substrates.

  • Mechanism: The equilibrium is driven by the formation of the 2,2-dimethyl-1,3-dioxolane (acetone ketal) from the liberated ethylene glycol.

  • Workup: Dilute with ether, wash with saturated NaHCO3 (to neutralize PPTS), then brine.

  • Why it works: The acidity of PPTS (pKa ~ 5.2) is sufficient to catalyze acetal exchange but generally too weak to protonate the ketone carbonyl significantly enough to trigger homoconjugate addition.

References
  • BenchChem. (2025).[1][2] How to avoid ring-opening of cyclopropyl ketones during reaction. Technical Support FAQ.[1][2] Link

  • Marek, I., et al. (2019). Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development. ResearchGate. Link

  • Li, X., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.[3] Thieme Connect. Link

  • Wang, M., et al. (2002). A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles.[4] New Journal of Chemistry (RSC). Link

  • Werz, D. B., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.[5] Thieme Connect. Link

Sources

Tautomer Chromatography Support Center: HPLC Separation of 2-Hydroxy / 2-Oxo Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tautomeric separations. As an Application Scientist, I frequently encounter researchers struggling with peak shape anomalies caused by keto-enol or lactam-lactim tautomerization (the interconversion between 2-hydroxy and 2-oxo forms). Because this interconversion involves a rapid intramolecular proton transfer, it often occurs on the same timescale as the chromatographic separation itself, wreaking havoc on quantitative and qualitative analyses.

This guide is designed to help you diagnose on-column tautomerization, understand the thermodynamic causality behind your peak shapes, and implement self-validating protocols to either coalesce or isolate your tautomers.

Diagnostic Overview: Is it Tautomerism or Degradation?

Before altering your method, you must confirm that the chromatographic anomaly is actually caused by tautomerization rather than sample degradation or column voiding.

TautomerDiagnostics Start Observe Peak Broadening or Plateau Between Peaks Check Is it Degradation or Tautomerization? Start->Check Test Inject at Lower Temp (e.g., 4°C - 15°C) Check->Test Action Result Do peaks resolve into two distinct peaks? Test->Result Tautomer Diagnosis: Tautomerism (2-hydroxy ⇌ 2-oxo) Result->Tautomer Yes Degrade Diagnosis: Degradation or Co-elution Result->Degrade No

Diagnostic workflow for differentiating on-column tautomerization from sample degradation.

Troubleshooting Q&A

Q1: My chromatogram shows two peaks connected by a raised baseline (a "plateau" or "saddle"). Is my column degrading? A: No, your column is likely fine. This "plateau" or "train" between peaks is the classic hallmark of 1[1]. When the rate of interconversion between the 2-hydroxy (enol/lactim) and 2-oxo (keto/lactam) forms is similar to the chromatographic timescale, molecules convert back and forth while migrating through the stationary phase. Because the two tautomers possess different polarities and affinities for the column, they travel at different velocities. A molecule that spends a fraction of its time as the 2-hydroxy tautomer and the rest as the 2-oxo tautomer will elute at an intermediate retention time, creating the raised baseline[2].

Q2: I need to quantify the total active pharmaceutical ingredient (API), but the tautomerism splits my peak. How can I force them into a single, sharp peak? A: To achieve peak coalescence for accurate quantification, you must increase the interconversion rate so that it vastly exceeds the separation speed. This causes the column to interact with a single, time-averaged molecular entity.

  • Temperature: Increasing the column temperature provides the thermal energy required to overcome the activation barrier of tautomerization, speeding up the equilibrium and coalescing the peaks[2].

  • pH Adjustment: Adjusting the mobile phase pH can catalyze the proton transfer. For example, keto-enol tautomerism is often catalyzed by acidic conditions; lowering the pH can accelerate interconversion or shift the equilibrium entirely to favor the 2-oxo form[3]. However, always ensure you select a pH that aligns with your 4 to prevent stationary phase hydrolysis[4].

Q3: I need to isolate the pure 2-hydroxy and 2-oxo tautomers for NMR characterization. How do I fully resolve them? A: To isolate the pure tautomers, you must "freeze" the equilibrium by slowing the interconversion rate relative to the column residence time.

  • Cooling: Lowering the column temperature (e.g., using an ice bath or a peltier cooler set to 4 °C) reduces the thermal energy available for proton transfer, trapping the molecules in their respective tautomeric states[3].

  • pH Tuning: Find a pH where the tautomerization is uncatalyzed. For example, in the separation of naphthoquinoneoxime derivatives, manipulating the pH demonstrated that 5 successfully separated the tautomers by stabilizing them into distinct species[5].

  • Solvent Polarity: Increasing mobile phase polarity typically favors the more polar 2-oxo (keto) form[3]. Using a highly aqueous mobile phase or a HILIC column can selectively stabilize the 2-oxo tautomer via hydrogen bonding, enhancing resolution.

Parameter Impact Summary

The thermodynamic and kinetic behaviors of tautomers dictate their chromatographic fate. Use the following table to predict how parameter adjustments will alter your separation.

ParameterAdjustmentKinetic Effect on TautomerizationChromatographic Outcome
Temperature Increase (e.g., >50°C)Accelerates interconversion rateSingle, coalesced peak (time-averaged)
Temperature Decrease (e.g., <15°C)Decelerates interconversion rateTwo distinct peaks (equilibrium frozen)
pH Shift to acidic/basic extremesCatalyzes proton transferSingle peak or completely shifted equilibrium
pH Neutral / Un-catalyzed zoneSlows proton transferImproved resolution of distinct tautomers
Solvent Polarity Increase (e.g., more aqueous)Stabilizes 2-oxo formShifts area ratio favoring the 2-oxo peak

Experimental Protocols

Protocol A: Temperature-Modulated Coalescence (For API Quantification)

Objective: Force 2-hydroxy/2-oxo tautomers into a single, sharp peak for total area integration.

  • Mobile Phase Preparation: Prepare a buffered mobile phase at a pH that favors one tautomer (e.g., pH 2.5 using 0.1% TFA or formic acid). Filter through a 0.22 µm membrane.

  • Column Equilibration: Install a reversed-phase C18 column and set the column oven temperature to 55 °C. Allow 20 column volumes of mobile phase to equilibrate.

  • Sample Preparation: Dissolve the sample in a diluent matching the mobile phase starting conditions. Causality: Injecting a sample in a mismatched solvent causes a localized pH/polarity shock, which can temporarily freeze the equilibrium and artificially split the peak at the column head.

  • Injection & Analysis: Inject the sample. If peak tailing persists, incrementally increase the temperature by 5 °C (up to the column's maximum thermal limit) until a sharp, symmetrical peak is achieved.

  • System Self-Validation: To validate that the single peak is a coalesced tautomer and not a degradation product, perform a recovery check: cool the column back to 20 °C and re-inject. If the plateau/split peaks return with the exact same total area, the system is undergoing reversible tautomerization, validating your quantitative method.

Protocol B: Cryo-HPLC Resolution (For Structural Isolation)

Objective: Separate and isolate the individual 2-hydroxy and 2-oxo tautomers for downstream characterization.

  • Mobile Phase Preparation: Prepare a neutral mobile phase (e.g., 10 mM ammonium acetate, pH 6.8–7.0) to minimize acid/base catalysis of the tautomerization[5].

  • Thermal Control: Set the HPLC column oven to 10 °C. If your system lacks active cooling, submerge the column in an insulated ice-water bath[3]. Ensure the autosampler is also chilled to 4 °C.

  • Stationary Phase Selection: Use a column that promotes strong hydrogen bonding (e.g., a polar-embedded C18 or HILIC phase) to selectively retain the 2-oxo form.

  • Fraction Collection: Run a shallow gradient. The less polar 2-hydroxy (enol/lactim) tautomer typically elutes first in reversed-phase conditions. Collect fractions immediately into chilled vials to prevent post-collection re-equilibration.

  • System Self-Validation: To validate successful isolation, immediately re-inject the collected 2-hydroxy fraction under the exact same cold conditions. It should elute as a single, pure peak at the expected retention time. If a plateau reappears, the thermal quench was insufficient, and the fraction has rapidly re-equilibrated.

References

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chrom
  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography: Antiproliferative activity and DFT studies - researchg
  • separation of tautomer compounds - Chrom
  • Tautomer Interconversion of 2,4-Pentanedione During Gas Chromatography on an Oxidized Cyano-Modified Capillary Column - researchg
  • Exploring the Role of pH in HPLC Separ

Sources

Technical Support Center: Solubility & Purification of Nicotinamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers and process chemists dealing with solubility challenges of nicotinamide derivatives, specifically Nicotinamide (NAM), Nicotinamide Riboside (NR), and Nicotinamide Mononucleotide (NMN).[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Solubility, Polymorphism, and Purification Workflows[1]

Executive Summary: The Polarity Spectrum

Nicotinamide intermediates span a drastic polarity range. Nicotinamide (NAM) is a neutral, moderately polar molecule (LogP ~ -0.37), soluble in simple alcohols.[1] In contrast, Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) exhibit zwitterionic or ionic character, rendering them insoluble in most organic solvents but highly soluble in water.[1]

Low solubility in this context usually manifests in two distinct ways:

  • Synthetic Intermediates: Protected ribosides or coupled products failing to dissolve in reaction solvents.[1]

  • Final Product Isolation: High-polarity APIs (NR/NMN) failing to crystallize from organic anti-solvents (oiling out) or NAM failing to dissolve in non-polar formulations.[1]

Troubleshooting Guide (Q&A)

Category A: Solvent Selection & Dissolution Failure[1]

Q1: My Nicotinamide (NAM) starting material is not dissolving in Ethyl Acetate or Acetonitrile. Why? Diagnosis: While NAM is an organic molecule, its amide group and pyridine ring create a high dipole moment.[1] Ethyl Acetate and Acetonitrile are "borderline" solvents for NAM.[1] Technical Insight: NAM solubility follows the order: Methanol > Ethanol > 1-Propanol > Acetone > Ethyl Acetate > Acetonitrile.[2] Acetonitrile acts as an anti-solvent at high concentrations.[1] Solution:

  • Switch to Alcohols: Use Methanol or Ethanol for primary dissolution.[1]

  • Binary Systems: If you must use aprotic solvents (e.g., for a coupling reaction), add a co-solvent.[1] A 9:1 mixture of EtOAc:MeOH often solvates NAM while maintaining aprotic characteristics required for certain catalysts.[1]

  • Thermodynamics: NAM solubility is highly temperature-dependent.[1] Heating to 50°C in EtOAc significantly increases saturation limits (see Table 1).[1]

Q2: I am trying to purify Nicotinamide Mononucleotide (NMN), but it forms a sticky oil in Ethanol/Methanol. How do I get a solid? Diagnosis: NMN is a zwitterion with a phosphate group.[1] It is too polar for pure alcohols.[1] The "oil" is a liquid-liquid phase separation (coacervation) caused by rapid anti-solvent addition.[1] Solution:

  • Water Activity: You need a "bridging solvent."[1] Dissolve the crude oil in a minimum volume of Water.

  • Controlled Anti-Solvent Addition: Slowly add Methanol (not Ethanol yet) to the aqueous solution. Methanol tolerates water better than Ethanol.[1]

  • The "Cloud Point" Method: Add the anti-solvent only until a faint turbidity persists. Stop and heat the solution until clear. Allow it to cool slowly to induce nucleation.[1]

  • Polymorph Control: NMN is prone to forming amorphous solids if precipitated too quickly.[1]

Category B: pH-Dependent Solubility & Impurities[1]

Q3: My recrystallized Nicotinamide contains Nicotinic Acid (NA) impurities. How do I separate them based on solubility? Diagnosis: NA and NAM have similar solubilities in neutral organic solvents.[1] However, their ionization behaviors differ significantly.[1]

  • Nicotinamide pKa: ~3.3 (Pyridine nitrogen protonation).[1]

  • Nicotinic Acid pKa: ~4.75 (Carboxylic acid).[1] Solution:

  • The "pH Swing" Protocol: Perform recrystallization in water or water/alcohol mixtures adjusted to pH 7.5 – 9.0 .

  • Mechanism: At pH > 7, Nicotinic Acid exists as the Nicotinate anion (highly water-soluble).[1] Nicotinamide remains neutral (less soluble in water than the salt form of NA).

  • Result: Upon cooling, neutral Nicotinamide crystallizes out, while the Nicotinate impurity stays in the mother liquor.

Q4: Nicotinamide Riboside (NR) chloride salt is precipitating prematurely during synthesis. Diagnosis: Chloride salts of NR have very low solubility in non-polar reaction media (e.g., DCM, THF).[1] Solution:

  • Counter-ion Exchange: If solubility in organics is required for a specific step, consider temporarily exchanging the counter-ion to a lipophilic anion (e.g., Triflate or Tetrafluoroborate) to increase organic solubility.[1]

  • Solvent Switch: Use DMF or DMSO for the reaction, then crash out the product using Acetone or Diethyl Ether.

Data & Visualization

Table 1: Solubility Profile of Nicotinamide (NAM)

Data approximated at 25°C and 50°C to illustrate thermodynamic trends.

SolventSolubility @ 25°C (g/L)Solubility @ 50°C (g/L)Classification
Water ~690>1000Good Solvent
Methanol ~280~450Good Solvent
Ethanol ~170~300Moderate Solvent
Acetone ~80~150Poor / Anti-solvent
Ethyl Acetate ~20~50Anti-solvent
Acetonitrile ~15~35Anti-solvent
Diagram 1: Solubility & Purification Decision Tree

This workflow guides the user through solvent selection based on the specific intermediate type.

SolubilityWorkflow Start Identify Target Molecule TypeNAM Nicotinamide (NAM) (Neutral, Moderate Polarity) Start->TypeNAM TypeIonic NMN / NR Salts (Ionic, High Polarity) Start->TypeIonic IssueNAM Issue: Low Solubility in Organics? TypeNAM->IssueNAM IssueImpurity Issue: Nicotinic Acid Impurity? TypeNAM->IssueImpurity IssueOil Issue: Oiling Out (No Crystal) TypeIonic->IssueOil SolnNAM1 Use Binary Solvent: 9:1 EtOAc:MeOH or Pure Ethanol IssueNAM->SolnNAM1 Yes SolnNAM2 pH Controlled Recryst: Water/Isobutanol @ pH 8.5 (Keeps NA in solution) IssueImpurity->SolnNAM2 Yes SolnOil1 Cloud Point Method: Dissolve in min. Water Add MeOH dropwise till turbid Heat -> Cool slowly IssueOil->SolnOil1 Try first SolnOil2 Lyophilization: If cryst. fails, freeze dry from Water SolnOil1->SolnOil2 If fails

Caption: Decision tree for selecting solvent systems and purification strategies based on the polarity and ionic nature of the nicotinamide derivative.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this to validate solvent choices for new intermediates.

  • Preparation: Weigh 500 mg of the nicotinamide intermediate (NAM, NR, or precursor) into a 20 mL scintillation vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[1]

  • Equilibration: Cap tightly and shake/vortex at the target temperature (e.g., 25°C) for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a suspension persists.[1]

  • Sampling: Filter the saturated supernatant through a 0.45 µm PTFE syringe filter (pre-heated if working at elevated temps).

  • Quantification:

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum weighing pan.

    • Evaporate solvent in a vacuum oven at 40°C for 4 hours.[1]

    • Weigh the residue.

  • Calculation: Solubility (

    
    ) in mg/mL = (Mass of Residue / 0.5 mL).[1]
    
Protocol B: pH-Controlled Recrystallization of Nicotinamide

Designed to remove Nicotinic Acid (NA) impurities.

  • Dissolution: Dissolve crude Nicotinamide (10 g) in Isobutanol (saturated with water) or 95% Ethanol (15 mL) at 75°C.

  • pH Adjustment: Check the pH of the hot solution.

    • Adjust to pH 8.0 – 9.0 using a few drops of concentrated Ammonia or NaOH solution.[1]

    • Rationale: This converts Nicotinic Acid (

      
      ) into Nicotinate (soluble salt).[1]
      
  • Filtration (Hot): If insoluble particulates are present, filter while hot.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours, then chill to 4°C for 1 hour.

    • Note: Stirring should be gentle to avoid breaking crystals.[1]

  • Isolation: Filter the white crystals. Wash with cold, dry Isobutanol or Ethyl Acetate.[1]

  • Drying: Vacuum dry at 50°C.

References

  • Thermodynamics and Intermolecular Interactions of Nicotinamide . International Journal of Molecular Sciences. (2021).[1][3] Detailed solubility data in neat and binary solvents.

  • Nicotinamide Solubility in Ethanol + Acetonitrile . Physical Chemistry Research. (2019).[1] Binary solvent system analysis and anti-solvent effects.

  • Process for the purification of nicotinic acid amide . US Patent 4,447,615.[1] Describes the pH-controlled recrystallization method using isobutanol.

  • Assessment of nicotinamide polymorphs . Journal of Thermal Analysis and Calorimetry. (2020).[1] Discussion on polymorphic stability (Form I vs II) and solvent influence.

  • Nicotinamide Mononucleotide Stability and Properties . Food Frontiers. (2024).[1][4] Overview of NMN physicochemical properties and stability challenges.

Sources

Technical Support Center: Optimizing Knoevenagel Condensation for Pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Reaction Optimization, Troubleshooting & FAQ Audience: Medicinal Chemists, Process Engineers

Module 1: The Mechanistic Cascade (Critical Logic)

To optimize pyridine formation via Knoevenagel condensation, one must recognize that the Knoevenagel step is merely the initiation of a cascade. In drug development (e.g., Hantzsch-type or multi-component reactions), the Knoevenagel product (an


-unsaturated carbonyl/nitrile) acts as the electrophilic "gatekeeper" for the subsequent Michael addition and cyclization.

If the Knoevenagel step is inefficient, the downstream cyclization often fails due to the accumulation of unreacted aldehyde (which poisons catalysts) or the reversibility of the intermediate formation.

Visualization: The Pyridine Assembly Line

The following diagram illustrates the critical dependency of the pyridine ring on the stability of the Knoevenagel intermediate.

PyridineCascade Start Aldehyde + Active Methylene Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Cat. Intermediate Benzylidene Intermediate (Electrophile) Knoevenagel->Intermediate - H₂O Intermediate->Start Hydrolysis (Reversible) Michael Michael Addition (Ammonia/Enamine) Intermediate->Michael Nucleophilic Attack DHP 1,4-Dihydropyridine (DHP) Michael->DHP Cyclization Oxidation Aromatization (Oxidation) DHP->Oxidation [O] Final Polysubstituted Pyridine Oxidation->Final

Caption: The Knoevenagel intermediate is the linchpin; its hydrolysis (red dashed line) is the primary cause of cycle failure.

Module 2: Troubleshooting the Knoevenagel Entry

This section addresses the formation of the benzylidene intermediate.[1] If this step yields <80%, the final pyridine yield will likely be negligible due to purification difficulties.

Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: You are likely fighting the water equilibrium . The Knoevenagel condensation is reversible. As water is generated, it hydrolyzes the iminium intermediate (if using amine catalysts) or the benzylidene product itself, pushing the equilibrium back to the starting aldehyde.

The Fix:

  • Chemical Drying: Add 4Å Molecular Sieves directly to the reaction pot.

  • Azeotropic Removal: If using reflux (e.g., Toluene/Benzene), use a Dean-Stark trap.

  • Solvent Switch: Switch to a hydrophobic ionic liquid (e.g., [BMIM][PF6]) or use a solvent-free grinding protocol. The hydrophobic effect forces water out of the organic phase, driving the reaction forward [1].

Q2: I see a "Bis-Product" impurity. What is it and how do I stop it?

Diagnosis: This is the Michael-Knoevenagel Competition . After the initial Knoevenagel condensation, the product is an electron-deficient alkene. If you have excess active methylene (e.g., malononitrile) and a strong base, the active methylene performs a Michael addition on the product, forming a "bis-adduct" (a propane-1,1,3,3-tetracarbonitrile derivative).

The Fix:

  • Stoichiometry: Ensure the aldehyde is in slight excess (1.1 equiv), not the active methylene.

  • Base Strength: Downgrade your base. If using piperidine (pKa ~11), switch to piperidine acetate or ammonium acetate . The buffered acidity protonates the Michael enolate, making it less nucleophilic while still permitting the Knoevenagel step [2].

Q3: My aldehyde has an ortho-substituent (e.g., 2-Cl-benzaldehyde) and yields are low.

Diagnosis: Steric hindrance is preventing the nucleophilic attack on the carbonyl.[2] The Fix:

  • Microwave Irradiation: Thermal heating is often insufficient to overcome the activation energy barrier of sterically hindered substrates. Microwave irradiation (100–140°C, 10–20 min) can boost yields from <40% to >85% by increasing molecular collision frequency [3].

Module 3: Optimization of Pyridine Cyclization

Once the Knoevenagel intermediate is formed, the challenge is closing the ring and aromatizing it.

Q4: I isolated the intermediate, but it won't cyclize with the enamine/ammonia source.

Diagnosis: The electrophilicity of the Knoevenagel product is too low. The Fix:

  • Lewis Acid Activation: Add 10 mol%

    
     or 
    
    
    
    . This coordinates to the nitrile/carbonyl of the Knoevenagel intermediate, lowering the LUMO energy and facilitating the Michael attack by the ammonia source [4].
Q5: I obtained the product, but NMR shows it's a 1,4-Dihydropyridine (1,4-DHP), not a Pyridine.

Diagnosis: The reaction stopped at the Hantzsch intermediate. The final oxidation step (aromatization) did not occur spontaneously. The Fix: You must force the oxidation.

  • Method A (In situ): Add a mild oxidant like Iodine (

    
    )  or CAN (Cerium Ammonium Nitrate)  to the pot after the cyclization is complete.
    
  • Method B (Aerobic): If using a transition metal catalyst (e.g., Nano-

    
    ), bubble air through the solution. The metal catalyst often dual-purposes as an oxidation catalyst [5].
    

Module 4: Advanced Protocols (Data & Workflows)

Comparative Protocol Efficiency Table

Standardized for the synthesis of 2-amino-3-cyanopyridine derivatives.

ParameterConventional (Ethanol/Reflux)Microwave Assisted (MW)Ionic Liquid ([BMIM][BF4])Nano-Catalyst (

)
Time 4 - 8 Hours5 - 15 Minutes30 - 60 Minutes1 - 2 Hours
Yield 65 - 75%88 - 96%85 - 92%90 - 95%
Work-up Extraction/ColumnPrecipitationExtractionMagnetic Decantation
Green Score Low (Solvent waste)High (Energy efficient)Medium (Costly solvent)High (Reusable)
Recommended Workflow: One-Pot Microwave Synthesis

This protocol minimizes intermediate handling and maximizes aromatization efficiency.

  • Reagents: Mix Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), Thiophenol/Phenol derivative (1.0 mmol), and

    
     (1.5 mmol).
    
  • Catalyst: Add 10 mol% Piperidine (or Nano-

    
     for easier workup).
    
  • Solvent: Ethanol (2 mL) or Solvent-free (neat).

  • Reaction: Irradiate at 140 W / 80°C for 5 minutes.

  • Check: TLC. If DHP is present (blue fluorescence often visible), add 1 equiv

    
     and heat for 2 more minutes.
    
  • Isolation: Pour onto crushed ice. Filter the solid precipitate.[1][2][3] Recrystallize from EtOH.

Troubleshooting Logic Tree

Use this decision matrix to resolve failures in real-time.

Troubleshooting Issue Reaction Failure CheckTLC Check TLC/NMR Issue->CheckTLC NoProduct No Reaction CheckTLC->NoProduct StuckInter Stuck at Intermediate CheckTLC->StuckInter Impurity Bis-Adduct Side Product CheckTLC->Impurity DHP_Only Product is Non-Aromatic (DHP) CheckTLC->DHP_Only Sol1 Change Base (Try Piperidine/AcOH) NoProduct->Sol1 Sol2 Remove Water (Sieves/Dean-Stark) StuckInter->Sol2 Sol3 Reduce Active Methylene Ratio Impurity->Sol3 Sol4 Add Oxidant (DDQ or I₂) DHP_Only->Sol4

Caption: Step-by-step diagnostic flow for isolating the root cause of low pyridine yields.

References

  • Ionic Liquid Acceleration: Ranu, B. C., & Jana, R. (2006).[4] Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles. European Journal of Organic Chemistry.

  • Catalyst Selection: Simpson, B. P., et al. (2020).[5] The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews.

  • Microwave Synthesis: Song, Z., et al. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters.

  • Lewis Acid Activation: Ogiwara, Y., et al. (2015).[4] Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter.[4] The Journal of Organic Chemistry.

  • Nano-Catalysts: Paul, S., et al. (2022). One-Pot Synthesis of Substituted Pyridine using Magnetically Separable Nano Catalysts. Nanoscale Reports.

Sources

Removing ammonium acetate byproducts from nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Ammonium Acetate Byproducts

Status: Active | Version: 2.1 | Audience: Process Chemists & R&D Scientists

Diagnostic Overview

The Challenge: Ammonium acetate (


) is a common byproduct in nicotinamide synthesis, particularly during the ammonolysis of nicotinic acid or the hydrolysis of nicotinonitrile. Its removal is complicated by the fact that both Nicotinamide and 

share high solubility in water and lower alcohols (Methanol, Ethanol).

The Solution Matrix: The correct purification strategy depends entirely on your current phase (Aqueous vs. Solid Crude).

PurificationLogic Start Current State of Material Aqueous Aqueous Solution Start->Aqueous Solid Crude Solid / Paste Start->Solid MethodA Method A: Ion Exchange (Cation Removal) Aqueous->MethodA High Salt Content Decision1 Is Ammonia Odor the only issue? Solid->Decision1 MethodB Method B: Solvent Switch (Ethyl Acetate Recrystallization) Decision1->MethodB No (Bulk Salt Present) MethodC Method C: Vacuum Stripping (Azeotropic Removal) Decision1->MethodC Yes (Trace Volatiles) End High Purity Nicotinamide MethodA->End Pure Aqueous Stream MethodB->End Pure Crystals MethodC->End Odor-free Solid

Figure 1: Decision tree for selecting the appropriate purification unit operation based on material state and contamination level.

Troubleshooting Guides & FAQs

Issue 1: "I cannot separate Ammonium Acetate using Ethanol recrystallization."

Diagnosis: You are fighting thermodynamics. Both Nicotinamide and Ammonium Acetate are highly soluble in Ethanol and Methanol. Cooling an ethanolic solution will often co-precipitate both, or leave the Nicotinamide in the mother liquor due to its high solubility.

Corrective Action: Switch to a Selective Solvent System . You must use a solvent where Nicotinamide is soluble at high temperatures but Ammonium Acetate is practically insoluble. Ethyl Acetate or n-Butyl Acetate are the industry standards for this separation.

Solubility Data Comparison (at 25°C):

SolventNicotinamide SolubilityAmmonium Acetate SolubilitySeparation Potential
Water Very High (~690 g/L)Very High (~1480 g/L)❌ None
Ethanol High (~150 g/L)High❌ Low
Ethyl Acetate Moderate (Soluble Hot)Insoluble High
Acetone ModerateSlightly Soluble⚠️ Medium

Protocol: Ethyl Acetate Purification

  • Dry: Ensure your crude solid is as dry as possible. Water interferes with the selectivity.

  • Dissolve: Suspend crude Nicotinamide in Ethyl Acetate (Ratio: 5-7 mL per gram of crude).

  • Heat: Reflux at ~75-77°C. Nicotinamide will dissolve; Ammonium Acetate will remain as suspended solids.

  • Hot Filtration: Filter the solution while hot to remove the undissolved Ammonium Acetate salts.

  • Crystallize: Cool the filtrate slowly to 0-5°C. Pure Nicotinamide will crystallize out.

Technical Insight: If the filtration is difficult due to fine salt particles, add a small amount of diatomaceous earth (Celite) during the reflux step to act as a filter aid.

Issue 2: "My product has a persistent vinegar/ammonia smell even after drying."

Diagnosis: This indicates the presence of dissociated equilibrium products. Ammonium Acetate is in equilibrium with Ammonia (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and Acetic Acid (

).[1]

Standard drying often traps the acetic acid within the crystal lattice or leaves it adsorbed on the surface.

Corrective Action: Vacuum Azeotropic Stripping. Thermal decomposition of the salt occurs ~114°C, which is too close to Nicotinamide's melting point (128°C) to be safe without risking discoloration. Instead, use vacuum to shift the equilibrium.

Protocol:

  • Place the solid in a vacuum oven at 60°C .

  • Apply full vacuum (< 20 mbar).

  • Critical Step: If the smell persists, dissolve the product in a small amount of water, adjust pH to 7.0, and strip the water under vacuum. The water vapor acts as a carrier gas (codistillation) to help remove the acetic acid and ammonia.

Issue 3: "I am working in an aqueous stream and cannot use organic solvents."

Diagnosis: You need to remove the ionic species (


 and 

) from the non-ionic Nicotinamide without phase change.

Corrective Action: Ion Exchange Chromatography. Nicotinamide is a very weak base (


, pyridine nitrogen). Ammonium is a stronger base (

). This

difference allows for selective removal using cation exchange resins.

Protocol: Cation Exchange

  • Resin Selection: Use a Strong Acid Cation (SAC) resin (e.g., Dowex 50W or Amberlyst 15) in the Hydrogen (

    
    ) form .
    
  • Loading: Pass the aqueous solution through the column.

    • Mechanism:[2][3][4]

      
       binds tightly to the sulfonate groups.
      
    • Risk:[3][5] Nicotinamide may partially bind due to protonation of the pyridine ring if the local pH drops too low.

  • Elution: Wash with water.[4] Nicotinamide elutes first. The Ammonium stays on the column.

  • Monitoring: Monitor the effluent via UV (260 nm) for Nicotinamide. Check for Ammonium breakthrough using Nessler’s reagent or a specific ion electrode.

Expert Tip: If yield loss occurs due to Nicotinamide binding, use a Weak Acid Cation (WAC) resin (carboxylic acid functional group). WAC resins have high affinity for


 but are less likely to protonate and bind the pyridine ring of Nicotinamide.

Mechanism of Impurity Formation

Understanding why the impurity exists helps prevent it upstream.

ReactionPathways cluster_impurities Contamination Sources Substrate Nicotinic Acid / Ester Intermediate Ammonium Nicotinate (Salt) Substrate->Intermediate Rapid Reagent + NH3 (Ammonia) Reagent->Intermediate Product Nicotinamide Intermediate->Product Dehydration (- H2O) Byproduct Ammonium Acetate (If HOAc used) Intermediate->Byproduct Incomplete Conversion

Figure 2: Reaction pathway showing the salt intermediate. Incomplete dehydration or the use of acetic acid buffers leads to residual ammonium salts.

References

  • Solubility & Properties of Nicotinamide

    • PubChem Compound Summary for CID 936, Nicotinamide.
    • [Link]

  • Solubility of Nicotinamide in Organic Solvents

    • Ye, X., et al. (2021). "Solubility Determination of Nicotinamide and Its Application for the Cocrystallization." Journal of Molecular Liquids.
    • [Link]

  • Purification by Solvent Extraction (Ethyl Acetate)

    • Process for making nicotinamide.[3][5][6][7] US Patent 2,993,051A (1961). Describes the dissolution in hot ethyl acetate to precipitate ammonium salts.

  • Ion Exchange Purification Methods

    • Process for the purification of nicotinic acid amide.[3][5][6][7][8] US Patent 4,447,615A. Describes the use of cation exchange resins for removing ionic impurities from nicotinamide.[6]

  • Thermal Decomposition of Ammonium Acetate

    • Ammonium Acetate Stability Data.
    • [Link]

Sources

Technical Support Center: Stability of 6-cyclopropyl-2-hydroxynicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CP-NIC-006 Subject: Stability Profile & Troubleshooting under Basic Conditions Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely accessing this guide because you have observed degradation, inconsistent yields, or solubility anomalies with 6-cyclopropyl-2-hydroxynicotinamide during basic workup or storage.

Under basic conditions (pH > 9), this compound faces two primary chemical realities:

  • Amide Hydrolysis (High Risk): The C3-carboxamide is susceptible to base-catalyzed hydrolysis, converting the molecule to its corresponding carboxylic acid.

  • Tautomeric Deprotonation (Operational Impact): The 2-hydroxy/2-pyridone motif deprotonates to form a pyridinate anion, significantly altering solubility and spectroscopic properties compared to the neutral form.

The cyclopropyl moiety at C6 is chemically robust under standard basic conditions but requires specific care regarding oxidative environments.

Module 1: The Primary Instability — Amide Hydrolysis

The Symptom[1][2][3][4][5][6][7][8]
  • HPLC/LCMS: Disappearance of the parent peak (M+H ≈ 179 Da) and appearance of a slightly more polar peak (M+H ≈ 180 Da, often eluting earlier on Reverse Phase).

  • Observation: Lower isolation yields after prolonged exposure to NaOH, KOH, or carbonate bases, especially at elevated temperatures.

The Mechanism

In strong base, the hydroxide ion (


) acts as a nucleophile, attacking the carbonyl carbon of the amide. Unlike simple alkyl amides, the electron-deficient pyridine ring (even when modified by the electron-donating hydroxy group) can accelerate this attack.

The reaction proceeds via a tetrahedral intermediate, expelling ammonia (


) to form 6-cyclopropyl-2-hydroxynicotinic acid  (as its carboxylate salt).
Visualizing the Pathway

HydrolysisMechanism Start 6-cyclopropyl-2- hydroxynicotinamide Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Base Base (OH-) Base->Inter Product 6-cyclopropyl-2- hydroxynicotinic acid (Carboxylate Anion) Inter->Product Elimination Ammonia NH3 (Byproduct) Inter->Ammonia

Figure 1: Base-catalyzed hydrolysis pathway converting the amide to the carboxylate anion.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Temperature Keep < 25°C Hydrolysis rates follow Arrhenius kinetics. Every 10°C increase roughly doubles the hydrolysis rate.
Base Strength Use

or

Strong bases (

,

) promote rapid hydrolysis. Weaker bases minimize

concentration while maintaining solubility.
Exposure Time < 2 Hours If a reaction requires basic conditions, quench or neutralize immediately upon completion. Do not store in basic solution overnight.

Module 2: Tautomerism & Solubility Anomalies

The Symptom[1][2][3][4][5][6][7][8]
  • NMR Confusion: The

    
     NMR spectrum in 
    
    
    
    shows broad peaks or shifts depending on the presence of trace base or acid.
  • Precipitation: The compound dissolves in 1M NaOH but precipitates violently upon acidification to pH 4-5.

The Mechanism

This molecule is a "chameleon." It exists in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • In Base (pH > 10): It exists as the anion (deprotonated at the O/N). This species is highly water-soluble.

  • In Neutral/Acid (pH < 7): It protonates to the neutral pyridone form. Pyridones often have strong intermolecular hydrogen bonding (dimerization), leading to poor solubility in water and organic solvents, causing precipitation.

Tautomerism cluster_0 Basic Conditions (pH > 10) cluster_1 Neutral Conditions Anion Pyridinate Anion (High Solubility) Pyridone 2-Pyridone Form (Major Tautomer) (Low Solubility / Aggregation) Anion->Pyridone + H+ (Acidification) Pyridone->Anion + OH- (Base) Hydroxy 2-Hydroxypyridine Form (Minor Tautomer) Pyridone->Hydroxy Equilibrium

Figure 2: pH-dependent speciation. Note that acidification of the basic solution leads to the insoluble neutral pyridone.

FAQ: "Why did my product crash out?"

Diagnosis: You likely acidified a basic workup stream. Resolution: This is actually a purification advantage.

  • Dissolve crude in dilute NaOH (forms soluble anion).

  • Filter off non-acidic impurities.

  • Slowly acidify to pH 5-6. The neutral 2-pyridone will precipitate.

  • Critical Step: Do not over-acidify to pH < 1, or you may protonate the pyridine nitrogen (forming a soluble cation), redissolving the product.

Module 3: Cyclopropyl Integrity

The Concern

Users often ask: "Will the cyclopropyl ring open under these conditions?"

The Verdict: Stable

The cyclopropyl group is kinetically stable to basic hydrolysis. Unlike acid-catalyzed ring opening (which can occur via carbocation intermediates), the strained ring does not easily open to nucleophiles like


 unless there is a strong electron-withdrawing group directly on the ring (not the case here) or radical conditions are present.

Exception (Radical Warning): Avoid using strong oxidants or radical initiators in the presence of base, as cyclopropyl rings are susceptible to radical clock rearrangements, though this is rare in standard workups.

Module 4: Validated Stability Test Protocol

Use this protocol to validate the stability of your specific batch.

Reagents:

  • Buffer A: 0.1 M NaOH (pH ~13)

  • Buffer B: 0.1 M

    
     (pH ~11)
    
  • Standard: 6-cyclopropyl-2-hydroxynicotinamide (Solid)

Procedure:

  • Preparation: Dissolve 1 mg of compound in 1 mL of Buffer A and 1 mL of Buffer B in separate vials.

  • Incubation: Hold at 25°C.

  • Sampling: Inject 5 µL onto HPLC at T=0, T=1h, T=4h, T=24h.

  • Analysis: Monitor the ratio of Peak A (Starting Material) to Peak B (Hydrolyzed Acid).

Acceptance Criteria:

  • < 1% degradation at 4 hours is acceptable for standard workup procedures.

  • If degradation > 5% in 1 hour: Switch to mild carbonate bases (

    
    ) and reduce temperature to 0°C.
    

References

  • Jellinek, H. H. G., & Gordon, A. (1949). The Hydrolysis of Nicotinamide in Hydrochloric Acid Solutions.[1] The Journal of Physical Chemistry.[1] (Establishes the baseline kinetics for nicotinamide hydrolysis, applicable to basic mechanisms via comparative nucleophilicity).

  • Rappoport, Z. (Ed.). (1987).[2] The Chemistry of the Cyclopropyl Group.[2][3][4] Wiley.[2] (Authoritative text on the stability of cyclopropyl moieties against nucleophilic attack).

  • Beak, P., et al. (1980). Protomeric Equilibria in 2-Hydroxypyridines. Accounts of Chemical Research. (Defines the lactam-lactim tautomerism and the dominance of the pyridone form).

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups.[4] (Discusses the oxidative stability and metabolic risks, contrasting with chemical stability).

Sources

Purification of polar pyridine carboxamides without chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for Polar Heterocycles.

Ticket #: PYR-334 Subject: Purification of Polar Pyridine Carboxamides (No Chromatography) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying polar pyridine carboxamides (e.g., Nicotinamide derivatives) without chromatography is a classic "amphiphilic challenge." These molecules possess a basic pyridine nitrogen (pKa ~3.4), a neutral amide group, and often high water solubility, leading to two primary failure modes:

  • The "Water Trap": Product remains in the aqueous layer during extraction.

  • The "Oil Trap": Product "oils out" rather than crystallizing due to strong hydrogen bonding and impurities.

This guide details three field-proven workflows to bypass silica gel, utilizing pH-swing extraction , azeotropic solvent removal , and engineered crystallization .

Module 1: The "pH Swing" & Salting-Out Extraction

Best for: Removing non-basic impurities and isolating water-soluble products.

Standard ether/ethyl acetate extractions often fail here because polar pyridines partition poorly into non-polar solvents. We must modify the partition coefficient (


) using salt and specific polar organic solvents.
The Protocol
  • Acidic Wash (Impurity Removal):

    • Dissolve crude mixture in water (if not already aqueous).

    • Acidify to pH 2.0–2.5 using 1M HCl. (Target: Protonate the pyridine nitrogen).

    • Wash with Ethyl Acetate (EtOAc) .[1]

    • Result: Non-basic impurities move to the organic layer. Product remains in water as the pyridinium salt. Discard organic layer.

  • Basification:

    • Adjust aqueous layer to pH 8–9 using saturated

      
       or 
      
      
      
      .
    • Critical: Do not use strong NaOH; high pH can hydrolyze the amide.

  • The "Salting Out" Extraction:

    • Saturate the aqueous solution with NaCl (solid) until no more dissolves. This drastically lowers the solubility of organics in the water (Salting-out effect).

    • Extract with n-Butanol or IPA:Chloroform (1:3 ratio) .

    • Why: These solvent systems have high polarity and can "pull" the pyridine carboxamide from the brine.

  • Drying:

    • Dry organic layer over

      
      , filter, and concentrate.[2]
      

Data: Solvent Efficiency for Polar Pyridines

Solvent System Partition Efficiency Notes
DCM Low Often fails for highly polar amides.
EtOAc Low-Medium Good for washing, poor for extraction of polar product.
n-Butanol High High boiling point (117°C) requires strong vac to remove.

| CHCl3/IPA (3:1) | High | Excellent "universal" solvent for polar nitrogen heterocycles. |

Module 2: Dealing with Reaction Solvents (Pyridine Removal)

Issue: Reactions are often run in pyridine, which is difficult to remove by rotary evaporation due to


-stacking and boiling point (115°C).

Do not increase bath temperature >60°C to force evaporation; this often degrades the amide. Instead, use Azeotropic Distillation .

The Toluene Chase Method:

  • Concentrate the reaction mixture to minimum volume.

  • Add Toluene (2x the volume of residual pyridine).

  • Evaporate.[3][4] Toluene forms a binary azeotrope with pyridine (bp ~93°C), carrying it over.

  • Repeat 2-3 times.

  • Verification: Check NMR.[4][5] If pyridine remains, the product will likely "oil out" in the next step.

Module 3: Engineered Recrystallization

Best for: Final polishing and converting oils to solids.

Pyridine carboxamides are notorious for "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. This occurs when the melting point is depressed by impurities or solvent inclusions.

Recommended Solvent Systems
Solvent SystemRatioProtocol
Isobutanol (Water-Sat.) N/AThe "Gold Standard." Dissolve hot in water-saturated isobutanol. Cool slowly. The water content modulates solubility perfectly for nicotinamide-like structures [1].
Ethanol/EtOAc 1:5Dissolve in min. hot EtOH. Add hot EtOAc until cloudy.
Acetonitrile 100%Good for less polar derivatives.
Water 100%Only for very high melting point analogs. Risk of high losses.
Troubleshooting "Oiling Out"

If your product separates as an oil droplet at the bottom of the flask:

  • Reheat until the solution is clear (homogeneous).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface.

  • Slow Cool: Wrap the flask in a towel or place in a warm water bath and let it cool to room temp over 2-3 hours. Rapid cooling promotes oiling.

Module 4: Visualization & Logic Flow

Workflow 1: The Modified Extraction Strategy

This diagram illustrates the decision logic for extracting water-soluble pyridine amides.

ExtractionWorkflow Start Crude Reaction Mixture Acidify Acidify to pH 2.0 (HCl) (Protonate Pyridine N) Start->Acidify Wash Wash with EtOAc Acidify->Wash PhaseSep Phase Separation Wash->PhaseSep OrgWaste Organic Layer (Non-basic Impurities) PhaseSep->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) PhaseSep->AqLayer Keep Basify Basify to pH 8.5 (NaHCO3) (Free Base Regeneration) AqLayer->Basify SaltOut Saturate with NaCl (Salting Out) Basify->SaltOut Extract Extract with n-Butanol or CHCl3:IPA (3:1) SaltOut->Extract Final Pure Product (Concentrate & Crystallize) Extract->Final

Caption: Logic flow for isolating water-soluble pyridine carboxamides using pH-switching and salting-out effects.

FAQ: Troubleshooting Specific Scenarios

Q: My product is an oil and refuses to solidify, even with the solvents listed. A: You likely have residual solvent (pyridine/DMF) or trace impurities lowering the melting point.

  • Fix 1 (Scavenging): Dissolve the oil in hot ethanol, add Activated Carbon (Charcoal), reflux for 15 mins, and filter hot through Celite. This removes colored/polymeric impurities that inhibit crystal lattice formation.

  • Fix 2 (Salt Formation): If the free base won't crystallize, convert it to a salt. Dissolve in dry ether/ethanol and bubble HCl gas (or add HCl in dioxane). Pyridine carboxamide hydrochlorides are often high-melting solids [2].

Q: The product smells like pyridine even after high-vac drying. A: Pyridine is trapped in the crystal lattice or "oiled" phase.

  • Fix: Dissolve in Toluene and rotavap to dryness (3x). If the product is insoluble in toluene, suspend it; the azeotrope still works.

Q: Can I use copper sulfate to remove pyridine? A: Yes, but with caution. Aqueous


 complexes free pyridine (turning the solution blue). However, pyridine carboxamides can also act as ligands for Copper (II), potentially causing product loss into the aqueous copper waste. The acid-wash method (Module 1) is generally safer for this specific class of molecules.

References

  • Patent US4447615A . Process for the purification of nicotinic acid amide.[6] (1984). Describes the use of water-saturated 2-methylpropanol-1 for high-purity recrystallization.

  • Organic Syntheses . 4-Acetylpyridine oxime tosylate. Coll. Vol. 10, p.1 (2004). Demonstrates the purification of pyridine derivatives via salt formation and precipitation.

  • Phys. Chem. Res. Nicotinamide Solubility in Ethanol + Acetonitrile. (2019). Provides solubility data for binary solvent systems to optimize crystallization.

  • Master Organic Chemistry . The pKa Table. (2026). Fundamental pKa values for pyridine (5.2) vs. electron-deficient pyridine carboxamides (~3.4).

Sources

Validation & Comparative

Comparing reactivity of 6-cyclopropyl vs 6-methyl nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Decision Matrix

In the optimization of pyridine-based pharmacophores, the substitution at the C6 position (ortho to the nitrogen) is a critical lever for tuning pharmacokinetics (PK) and potency. While 6-methyl nicotinamide represents the classical "magic methyl" strategy to boost potency via hydrophobic pocket filling and inductive electron donation, it frequently suffers from rapid metabolic clearance via benzylic oxidation.

6-Cyclopropyl nicotinamide serves as a strategic bioisostere. It offers a distinct steric profile and superior metabolic stability by removing the labile benzylic protons while maintaining—or enhancing—the electron-donating properties through Walsh orbital conjugation.

Quick Comparison Table
Feature6-Methyl Nicotinamide6-Cyclopropyl NicotinamideMedChem Implication
Electronic Effect +I (Inductive), Hyperconjugation+I,

-

Conjugation (Walsh)
Cyclopropyl is a stronger donor; increases Pyridine basicity.
Metabolic Liability High (Benzylic Oxidation)Low (Blocks

-hydroxylation)
Cyclopropyl extends

(half-life).
Lipophilicity (cLogP) ~0.3 - 0.5 (Base)~0.7 - 0.9 (Base)Cyclopropyl improves membrane permeability.
Steric Bulk Small, Rotating (

)
Medium, Rigid (

)
Cyclopropyl fills larger hydrophobic pockets.
Synthetic Access Trivial (Feedstock)Moderate (Minisci/Suzuki)Methyl is cheaper; Cyclopropyl requires radical chemistry.

Electronic & Steric Profiles

The "Walsh Orbital" Effect

Unlike the methyl group, which relies on hyperconjugation (


) to donate electron density, the cyclopropyl group utilizes Walsh orbitals . These are bent, high-energy 

-orbitals that possess significant p-character, allowing them to overlap effectively with the

-system of the pyridine ring.
  • Impact on Basicity: The 6-cyclopropyl group generally renders the pyridine nitrogen more basic than the 6-methyl group due to this enhanced donation. This can improve solubility at physiological pH but may also increase HERG liability if the basicity becomes too high (

    
    ).
    
  • Conformation: The cyclopropyl ring prefers a "bisected" conformation relative to the pyridine plane to maximize this orbital overlap, creating a rigid, perpendicular steric wall that the rotating methyl group cannot mimic.

Visualization: Electronic Donation Mechanisms

ElectronicEffects cluster_0 6-Methyl (Hyperconjugation) cluster_1 6-Cyclopropyl (Walsh Orbitals) M_Node Methyl C-H Sigma Bond Py_Pi Pyridine Pi System M_Node->Py_Pi Weak Overlap (Inductive + Hyperconj.) CP_Node Cyclopropyl C-C Bond (High p-character) Py_Pi2 Pyridine Pi System CP_Node->Py_Pi2 Strong Sigma-Pi Conjugation

Figure 1: Comparison of electronic donation. The cyclopropyl Walsh orbitals provide a stronger, more directional overlap with the aromatic system compared to methyl hyperconjugation.

Metabolic Stability: The "Metabolic Switch"

The primary driver for selecting 6-cyclopropyl over 6-methyl is the evasion of CYP450-mediated clearance.

6-Methyl: The Benzylic Liability

The methyl group on a pyridine ring (specifically at C2/C6) is electronically activated for oxidation. Enzymes like CYP2E1 and CYP2A6 rapidly abstract a hydrogen atom from the methyl group, leading to the hydroxymethyl metabolite, which is subsequently oxidized to the carboxylic acid (inactive/rapidly excreted).

6-Cyclopropyl: The Metabolic Block

The cyclopropyl C-H bonds are significantly stronger (Bond Dissociation Energy


 106 kcal/mol) than benzylic methyl C-H bonds (

88 kcal/mol). This energetic barrier prevents direct hydrogen abstraction.
  • Risk Factor: While it blocks

    
    -oxidation, the cyclopropyl ring can occasionally undergo "suicide inhibition" (ring opening via radical mechanism) leading to covalent modification of the CYP enzyme. However, in most nicotinamide contexts, it acts as a robust metabolic stabilizer.
    

Metabolism cluster_methyl 6-Methyl Fate (High Clearance) cluster_cyclopropyl 6-Cyclopropyl Fate (High Stability) M1 6-Methyl Nicotinamide M2 Intermediate Radical M1->M2 CYP450 (H-abstraction) M3 6-Hydroxymethyl (Polar/Excreted) M2->M3 OH Rebound M4 Carboxylic Acid (Inactive) M3->M4 Oxidation C1 6-Cyclopropyl Nicotinamide C2 Metabolically Stable C1->C2 Resists C-H Abstraction C3 N-Oxide (Minor Pathway) C1->C3 FMO3 (Slow)

Figure 2: Metabolic pathways. The methyl derivative undergoes rapid sequential oxidation, while the cyclopropyl derivative largely resists carbon oxidation, shunting flux to minor N-oxidation pathways.

Synthetic Accessibility: Minisci Reaction Protocol

While 6-methyl nicotinamide is commercially ubiquitous, the 6-cyclopropyl variant is best synthesized via Minisci Radical Alkylation . This method allows the direct installation of the cyclopropyl group onto the electron-deficient nicotinamide core without pre-functionalization (e.g., halogenation).

Mechanism

The reaction utilizes a cyclopropyl carboxylic acid precursor. Oxidative decarboxylation (using Silver(I) and Persulfate) generates a nucleophilic cyclopropyl radical, which attacks the protonated pyridine ring at the most electron-deficient positions (C2/C6).

Minisci Start Cyclopropanecarboxylic Acid Radical Cyclopropyl Radical Start->Radical Decarboxylation (-CO2) Oxidant AgNO3 / (NH4)2S2O8 Oxidant->Start Product 6-Cyclopropyl Nicotinamide Radical->Product Radical Addition + Re-aromatization Substrate Nicotinamide (Protonated) Substrate->Product Regioselective Attack (C6)

Figure 3: Minisci synthesis workflow. Silver-catalyzed decarboxylation generates the reactive radical species for direct C-H functionalization.

Experimental Protocols

Protocol A: Minisci Synthesis of 6-Cyclopropyl Nicotinamide

Use this protocol to synthesize the comparison standard.

  • Reagents: Nicotinamide (1.0 eq), Cyclopropanecarboxylic acid (2.0 eq), AgNO3 (0.2 eq), (NH4)2S2O8 (2.5 eq), TFA (1.0 eq).

  • Solvent System: Biphasic mixture of DCM:Water (1:1).

  • Procedure:

    • Dissolve Nicotinamide in the solvent mixture. Add TFA to protonate the pyridine ring (activates C6 toward nucleophilic radical attack).

    • Add AgNO3 and Cyclopropanecarboxylic acid.

    • Heat to 40°C.

    • Add (NH4)2S2O8 (dissolved in water) dropwise over 30 minutes. Note: Controlled addition prevents radical dimerization.

    • Stir for 2 hours. Monitor by LC-MS (Target M+1 = ~163.2).

  • Workup: Basify with NaOH to pH > 9. Extract with DCM (3x). The cyclopropyl product is more lipophilic than the starting material.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Microsomal Stability Assay (Comparative)

Use this protocol to validate the metabolic stability hypothesis.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Test Compounds: 6-Methyl Nicotinamide vs. 6-Cyclopropyl Nicotinamide (1 µM final conc).

  • Control: Diclofenac (High clearance) and Warfarin (Low clearance).

  • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

  • Workflow:

    • Pre-incubate compounds with HLM in phosphate buffer (pH 7.4) for 5 mins at 37°C.

    • Initiate reaction with NADPH.

    • Sample at T=0, 5, 15, 30, 60 mins.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
    • Expectation: 6-Methyl should show high clearance (

      
      ); 6-Cyclopropyl should show low clearance (
      
      
      
      ).

References

  • Barnes-Seeman, D. (2016). "The structural and functional role of the cyclopropyl group in medicinal chemistry." Journal of Medicinal Chemistry.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalization for medicinal chemists." MedChemComm.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a versatile player in drug design." Journal of Medicinal Chemistry.

  • Effah, F., et al. (2025).[1][2] "Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species...".[1] Toxicology Letters.

Sources

Reference standards for 6-cyclopropyl-2-hydroxynicotinamide purity

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 6-cyclopropyl-2-hydroxynicotinamide Purity: A Comparative Technical Guide

Executive Summary

In the synthesis of next-generation kinase inhibitors and anti-inflammatory agents, 6-cyclopropyl-2-hydroxynicotinamide (typically a tautomer of 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide) serves as a Critical Process Intermediate (CPI). Its purity directly dictates the impurity profile of the Final Drug Substance (FDS).

This guide objectively compares the three primary classes of reference standards available for this compound: Certified Reference Materials (CRMs) , Secondary Analytical Standards , and Research Grade Materials . We analyze their performance in quantitative workflows, regulatory compliance, and impurity identification capabilities.[1]

Part 1: Comparative Analysis of Reference Standard Grades

The choice of reference standard is not merely a purchasing decision; it is a risk management strategy. The following table contrasts the "performance" of these standards in the context of analytical reliability and regulatory acceptance.

Table 1: Performance Matrix of Purity Standards
FeatureOption A: Primary CRM (Certified Reference Material) Option B: Secondary / Working Standard Option C: Research Grade / Synthetic Crude
Purity Definition Absolute Purity (Mass Balance:

)
Potency Assigned (Qualified against Primary CRM)Area % (HPLC/GC only, often ignores inorganics/water)
Traceability SI-Traceable (NIST/BIPM); ISO 17034 AccreditedTraceable to Internal/Primary StandardNone / Vendor Declaration
Uncertainty Explicitly calculated (e.g.,

)
Derived from Primary (e.g.,

)
Unknown / Not Reported
Water/Solvent Quantified via Karl Fischer (KF) & GC-HeadspaceQuantified or assumed from PrimaryOften ignored (Risk of 5-10% mass error)
Primary Use GMP Release , Method Validation, Calibration of SecondariesRoutine QC , Stability Studies, In-process ControlEarly R&D , Route Scouting, Qualitative ID
Cost Factor High (

)
Moderate (

)
Low ($)
Expert Insight: The "Purity Trap" in Nicotinamides

Research Grade materials often claim ">98% Purity" based solely on HPLC-UV area normalization. For 6-cyclopropyl-2-hydroxynicotinamide , this is dangerous. The 2-hydroxy/2-oxo tautomerism can trap significant water (hygroscopicity) and inorganic salts from the cyclization step (e.g., sodium methoxide residues).

  • Risk: A "98% HPLC" research grade sample may only be 88% pure by mass due to invisible salt/water content, leading to a 12% potency error in your downstream biological assays.

Part 2: Technical Methodology & Self-Validating Protocols

To validate the purity of your standard (regardless of source), you must employ an orthogonal approach. The following protocol is designed to be self-validating —it reveals its own failure if the system is not performing correctly.

Protocol: Orthogonal Purity Assessment (HPLC-PDA-MS)

Objective: Determine the thermodynamic purity of 6-cyclopropyl-2-hydroxynicotinamide and identify the "Cyclopropyl-Ring-Opening" impurities which are common degradants.

1. Chromatographic Conditions (The "System")

  • Column: C18 Endcapped (e.g., 150 x 4.6 mm, 2.7 µm). Reason: High surface area for polar retention.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Reason: Suppresses ionization of the 2-OH group, locking it in a single state to prevent peak tailing.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection:

    • UV: 260 nm (Nicotinamide max) and 210 nm (Universal).

    • MS: ESI Positive Mode (Scan 100–600 m/z).

2. System Suitability Test (SST) - The Self-Validation Step Before running samples, inject a Resolution Solution containing the analyte and its synthetic precursor (e.g., Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the Main Peak and the Precursor.
    
  • Why? If

    
    , your column has lost polarity-selectivity, and the purity data is invalid.
    

3. Mass Balance Calculation (For Primary Standardization) Do not rely on "Area %". Calculate purity (


) using the Mass Balance Equation :


  • %Impurities: Sum of all non-main peaks by HPLC-UV (corrected for Response Factors if known).

  • %Water: Determined via volumetric Karl Fischer titration.

  • %Residue: Residue on Ignition (Sulphated Ash) to detect inorganic salts.

Part 3: Visualization of Impurity Logic

Understanding the origin of impurities is critical for selecting the right standard. The diagram below maps the synthesis and degradation pathways that dictate the impurity profile of 6-cyclopropyl-2-hydroxynicotinamide.

G SM1 Cyclopropyl Methyl Ketone INTER Intermediate: Beta-Keto Ester SM1->INTER Condensation SM2 Ethyl Cyanoacetate SM2->INTER Condensation PRODUCT TARGET: 6-cyclopropyl- 2-hydroxynicotinamide INTER->PRODUCT Cyclization (NH3/MeOH) IMP_C Impurity C: Regioisomer (4-cyclopropyl) INTER->IMP_C Mis-cyclization IMP_A Impurity A: Ring-Opened (Alkenyl Analog) PRODUCT->IMP_A Acid Stress (Ring Opening) IMP_B Impurity B: Hydrolysis Product (Carboxylic Acid) PRODUCT->IMP_B Hydrolysis (pH > 10)

Figure 1: Synthesis and Degradation Map. The "Ring-Opened" impurity (Impurity A) is a specific risk for cyclopropyl moieties under acidic stress, often missed by low-quality standards.

Part 4: Recommendations

  • For GMP Release / Clinical Batches:

    • Must Use: Option A (Primary CRM).

    • Reason: Regulatory bodies (FDA/EMA) require traceability. Using a research-grade standard here can result in a "Clinical Hold" if impurity calculations are challenged.

  • For Routine Process Monitoring:

    • Use: Option B (Secondary Standard).

    • Protocol: Purchase a bulk lot of high-purity material. Qualify it in-house against a purchased Primary CRM using the HPLC protocol above. Assign a validity period (e.g., 1 year).

  • For Early Discovery / Screening:

    • Use: Option C (Research Grade).

    • Caveat: Always run a simple 1H-NMR to check for solvent peaks. If significant solvent is present, correct the weighing mass to avoid overdosing/underdosing in biological assays.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[3] Defines reporting thresholds for impurities in drug substances.

  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards.

  • Fadeev, A. A., et al. "Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones."[4] Molecules, 25(20), 4761 (2020). Discusses the stability and synthesis of cyclopropyl-ketone motifs relevant to the precursor chemistry.

  • Trivedi, R., et al. "Impurity Profiling of Active Pharmaceutical Ingredients." Trends in Analytical Chemistry, (2018).

  • BenchChem Technical Support. "Characterization of Impurities in Cyclopropyl 2-(4-methylphenyl)ethyl ketone." (2025). Highlights specific analytical challenges with cyclopropyl-ketone impurities.

Sources

Safety Operating Guide

6-Cyclopropyl-2-hydroxynicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

6-Cyclopropyl-2-hydroxynicotinamide is a functionalized pyridine derivative commonly utilized as a pharmaceutical intermediate.[1][2][3] While specific Safety Data Sheets (SDS) may vary by vendor or synthesis batch, the structural presence of a pyridine ring, amide functionality, and a strained cyclopropyl ring dictates that this compound be treated as Hazardous Organic Waste .[4][1][2][5]

Core Disposal Directive: The only authorized disposal method for 6-Cyclopropyl-2-hydroxynicotinamide is High-Temperature Incineration at a permitted facility.[1][2][3] Under no circumstances should this compound be discharged into municipal sewage systems, treated via open evaporation, or disposed of in general landfill trash.[4][1][2][5]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the chemical nature of the waste.[4][1][2][5] This compound is often encountered as a solid powder or in solution during organic synthesis.[2][5]

Parameter Technical Detail
Chemical Name 6-Cyclopropyl-2-hydroxynicotinamide
Structural Class Pyridine-carboxamide derivative (Heterocyclic aromatic)
Physical State Solid (typically white to off-white powder)
Solubility Moderate in polar organic solvents (DMSO, Methanol); low in water (pH dependent)
Primary Hazards (GHS) Warning: Causes skin irritation (H315), Serious eye irritation (H319), May cause respiratory irritation (H335).[4][1][2][3][6] Aquatic: Harmful to aquatic life with long-lasting effects (H412) (inferred from pyridine analogs).[4][1][2][3][5]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[2][5][7]

Critical Note on Tautomerism: Researchers should be aware that 2-hydroxypyridines often exist in equilibrium with their 2-pyridone tautomers (e.g., 6-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxamide).[4][1][2][3] Disposal protocols remain identical for both tautomeric forms.[2][5]

Pre-Disposal Handling & Segregation

Proper segregation at the bench is the first step in the disposal chain.[2][5] Mixing incompatible waste streams is the most common cause of laboratory accidents.[2][5]

Step 1: Container Selection
  • Solid Waste: Use wide-mouth High-Density Polyethylene (HDPE) jars or amber glass jars with Teflon-lined caps.

  • Liquid Waste: Use HDPE carboys or safety cans. Ensure the container material is compatible with the solvent matrix (e.g., do not use standard plastics for high-concentration chlorinated solvents).[4][1][2][3][5]

Step 2: Waste Stream Segregation

Do not mix 6-Cyclopropyl-2-hydroxynicotinamide with:

  • Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of exothermic reaction.[4][1][2][5]

  • Reactive Metals: (e.g., Sodium, Lithium) – Risk of fire.[4][1][2][5]

  • Biohazardous Waste: Chemical waste must be kept distinct from biological waste streams to ensure proper incineration protocols.[2][3][5]

Step 3: Labeling

Every container must be labeled immediately upon the first addition of waste.[2][3][5]

  • Required Fields: Full Chemical Name (No Abbreviations/Formulas), Hazard Warnings (Irritant, Toxic), Date, and Generator Name.

  • RCRA Status: Label as "Hazardous Waste" pending final determination.[2][3][5]

Disposal Procedures: The Workflow

The following decision matrix outlines the operational steps for disposing of 6-Cyclopropyl-2-hydroxynicotinamide based on its physical state.

Scenario A: Pure Solid Substance (Expired or Surplus)[1][2][3][4][5]
  • Transfer: Carefully transfer the solid into a dedicated hazardous waste container.[2][5] Avoid generating dust; use a powder funnel inside a fume hood.[2][5]

  • Deactivation: Do not attempt to chemically deactivate or neutralize the solid in the lab.[2][5] The safest destruction method is off-site incineration.[1][2][3][5]

  • Sealing: Wipe the container threads with a dry Kimwipe before sealing to prevent cap binding.[2][5]

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2][3][4]
  • Characterize Solvent: Identify the primary solvent (e.g., DCM, Ethyl Acetate, Methanol).[4][1][2][5]

  • pH Check: Check the pH of the aqueous layer if present.[2][5] If pH < 2 or > 12.5, neutralize to pH 5–9 only if standard operating procedures (SOPs) permit.[4][1][2][5] Otherwise, tag as "Corrosive."

  • Consolidate: Pour into the appropriate solvent waste stream (Halogenated vs. Non-Halogenated).

    • Note: The presence of the pyridine ring does not automatically classify the solvent as halogenated, but if the synthesis involved DCM or Chloroform, use the Halogenated stream.[4][1][2][5]

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1][2][3][4]
  • Collection: Place contaminated nitrile gloves, weigh boats, and pipettes into a clear, heavy-duty hazardous waste bag (often labeled "Dry Debris").[4][1][2][5]

  • Sharps: Contaminated needles or glass vials must go into a rigid Sharps Container labeled "Chemical Contaminated Sharps."

Visualizing the Disposal Logic

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 6-Cyclopropyl-2-hydroxynicotinamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Reaction Mix Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Consumables SolidContainer Container: HDPE Wide Mouth Label: Hazardous Solid Solid->SolidContainer SolventCheck Identify Solvent Matrix Liquid->SolventCheck DebrisContainer Container: Clear HazBag or Rigid Sharps Bin Debris->DebrisContainer FinalDest FINAL DISPOSAL: High-Temp Incineration (RCRA Permitted Facility) SolidContainer->FinalDest DebrisContainer->FinalDest Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->FinalDest NonHalo->FinalDest

Figure 1: Decision tree for segregating 6-Cyclopropyl-2-hydroxynicotinamide waste streams.

Regulatory Compliance & Waste Codes (RCRA)

In the United States, waste determination is the legal responsibility of the generator.[4][1][2][5] While 6-Cyclopropyl-2-hydroxynicotinamide is not explicitly listed on the EPA's "P" or "U" lists (unlike pure Pyridine, U196), it must be evaluated for characteristics.[4][1][2][3]

  • Waste Code Assignment:

    • Unlisted Chemical: If the solid does not exhibit ignitability, corrosivity, or reactivity, it is often classified as Non-Regulated Chemical Waste by federal standards, but must still be incinerated due to its pharmacological potential.[4][1][2][5]

    • Solvent Mixtures: If dissolved in methanol (Ignitable), assign code D001 .[4][1][2][3][5] If dissolved in Pyridine, assign D038 .[4][1][2][5]

    • Best Practice: Many institutions assign a "State-Regulated" code or a generic "Toxic" code to pharmaceutical intermediates to ensure they are not landfilled.[1][2][3][5]

Spill Response Protocol:

  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[4][2][5] If dust is airborne, use an N95 or P100 respirator.[4][2][5]

  • Contain: Cover spills with an inert absorbent (vermiculite or spill pads).[2][3][5] Do not use combustible materials like sawdust.[2][5]

  • Clean: Scoop material into a disposal container. Wash the area with soap and water; collect the rinsate as liquid hazardous waste.[2][5]

References

  • PubChem. Nicotinamide, N-cyclopropyl- (Compound Summary). National Library of Medicine.[2][5] [Link][4][1][2][3][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4][1][2][3][5] [Link][4][1][2][3][5]

  • National Institutes of Health (NIH). Waste Disposal Guide 2022: Chemical Waste Management.[2][3][5] [Link][4][1][2][3][5]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.